Suc-Ala-Ala-Pro-Val-AMC
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H39N5O9 |
|---|---|
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
4-[[1-[[1-[2-[[3-methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-22-20(14-19)16(3)13-25(39)44-22)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38) |
InChI-Schlüssel |
UENUZLOKAUDHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Fluorogenic Probe: Unraveling the Mechanism of Suc-Ala-Ala-Pro-Val-AMC in Neutrophil Elastase Activity
For Immediate Release
[City, State] – [Date] – In the intricate landscape of protease research and drug development, the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC) has emerged as a critical tool for the sensitive and specific quantification of human neutrophil elastase (HNE) activity. This in-depth technical guide elucidates the core mechanism of action of this substrate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in enzymatic assays.
Human neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a pivotal role in the innate immune response by degrading various extracellular matrix proteins and contributing to microbial killing. However, its dysregulated activity is implicated in the pathogenesis of numerous chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the accurate measurement of HNE activity is paramount for both basic research and the development of novel therapeutic inhibitors.
The Core Mechanism: A Tale of Quenching and Fluorescence
The mechanism of action of this compound hinges on the principle of fluorescence resonance energy transfer (FRET) and enzymatic cleavage. In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is covalently linked to the tetrapeptide sequence (Ala-Ala-Pro-Val) via an amide bond. The succinyl group at the N-terminus enhances the substrate's solubility and interaction with the enzyme.
The tetrapeptide sequence, Ala-Ala-Pro-Val, is a highly specific recognition motif for human neutrophil elastase. When the substrate is not cleaved, the proximity of the peptide backbone to the AMC moiety results in the quenching of AMC's intrinsic fluorescence.
Upon the introduction of active HNE, the enzyme recognizes and binds to the specific peptide sequence. The catalytic serine residue in the active site of HNE attacks and hydrolyzes the amide bond between the valine residue and the AMC molecule. This enzymatic cleavage liberates the free AMC fluorophore. Once released from the quenching effect of the peptide, free AMC exhibits strong fluorescence when excited with ultraviolet light. The rate of increase in fluorescence intensity is directly proportional to the activity of the neutrophil elastase in the sample.[1][2][3]
Quantitative Kinetic Parameters
The efficiency of an enzyme's catalysis on a substrate is quantitatively described by the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). While specific kinetic data for this compound can vary slightly depending on experimental conditions such as buffer composition and pH, a reported Kₘ value for a closely related fluorogenic substrate, MeOthis compound, is 362 μM.[4] For a nitroxide-labeled derivative, MeO-Suc-(Ala)₂-Pro-Val-nitroxide, the Kₘ was found to be 15 ± 2.9 µM with a kcat/Kₘ of 930,000 s⁻¹M⁻¹.[5] The chromogenic counterpart, MeOSuc-Ala-Ala-Pro-Val-pNA, has a reported kcat/Kₘ of 185,000 M⁻¹s⁻¹ in 0.10 M phosphate buffer.[4]
Table 1: Kinetic Parameters for HNE Substrates
| Substrate | Kₘ (μM) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |
| MeOthis compound | 362 | Not specified | Fluorogenic substrate. |
| MeO-Suc-(Ala)₂-Pro-Val-nitroxide | 15 ± 2.9 | 930,000 | Nitroxide-labeled substrate for EPR spectroscopy. |
| MeOSuc-Ala-Ala-Pro-Val-pNA | Not specified | 185,000 | Chromogenic substrate in 0.10 M phosphate buffer. |
Experimental Protocols
A standardized and detailed protocol is crucial for obtaining reproducible and comparable results when measuring HNE activity using this compound.
Human Neutrophil Elastase Activity Assay
Materials and Reagents:
-
Human Neutrophil Elastase (HNE), purified
-
This compound (Fluorogenic Substrate)
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5[6]
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Black, flat-bottom 96-well microplate[6]
-
Fluorometric microplate reader with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively[1][4]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the HNE enzyme and the substrate to their final working concentrations in the assay buffer. It is recommended to prepare fresh dilutions before each experiment.
-
-
Assay Setup:
-
Add the HNE enzyme solution to the wells of the black 96-well plate.
-
Include appropriate controls, such as a blank (assay buffer only), a negative control (substrate only), and a positive control (a known concentration of HNE).
-
To test for inhibitors, pre-incubate the enzyme with the test compounds before adding the substrate.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-60 minutes) in kinetic mode.[6]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.
-
The enzyme activity is proportional to this rate. For inhibitor screening, calculate the percentage of inhibition relative to the control without the inhibitor and determine the IC₅₀ value.
-
Visualizing the Mechanism and Workflow
To further clarify the mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Enzymatic cleavage of this compound by HNE.
Caption: Workflow for HNE activity assay using the fluorogenic substrate.
Conclusion
This compound stands as a robust and sensitive tool for the investigation of human neutrophil elastase activity. Its mechanism, based on specific enzymatic cleavage leading to a quantifiable fluorescent signal, allows for precise and high-throughput screening of potential HNE inhibitors. A thorough understanding of its mechanism of action, coupled with standardized experimental protocols, is essential for advancing research in inflammatory diseases and developing targeted therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Unveiling the Specificity of Suc-Ala-Ala-Pro-Val-AMC: A Technical Guide for Protease Researchers
For Immediate Release
Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). This document details the substrate's specificity towards key serine proteases, presents quantitative kinetic data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways of its primary target enzymes.
Introduction: A Versatile Tool for Probing Protease Activity
This compound is a synthetic peptide substrate widely employed in the study of proteolytic enzymes, particularly elastase-type serine proteases.[1][2][3] Its utility lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group, which is quenched when conjugated to the peptide. Upon enzymatic cleavage of the amide bond between the C-terminal valine residue and the AMC moiety, the liberated AMC fluoresces, providing a real-time and sensitive measure of enzyme activity.[2] This substrate and its methoxylated derivative, MeOthis compound, are invaluable tools for enzyme kinetics, inhibitor screening, and diagnostics in various pathological conditions.[4]
Target Enzymes and Substrate Specificity
The primary targets of this compound are neutrophil elastase and pancreatic elastase. It is also recognized and cleaved by proteinase 3 (also known as myeloblastin).[5][6] A key feature of this substrate is its high selectivity; it is not significantly hydrolyzed by cathepsin G, another serine protease found in neutrophils. This specificity makes it an excellent tool for differentiating the activity of these closely related enzymes.
Quantitative Data: A Comparative Analysis of Enzyme Kinetics
The efficiency of enzymatic cleavage of this compound and related substrates by their target proteases is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.[7]
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | - | - | 185,000[4] |
| MeOthis compound | 362[4] | - | - | |
| CNC-(O-C(O)Gly-NHC(O))succinyl-Ala-Pro-Ala-AMC | - | - | 33,500[8] | |
| Proteinase 3 (Myeloblastin) | MeO-succinyl-Lys(2-picolinoyl)Ala-Pro-Val-4-nitroanilide | 16 | - | 30,600 |
| Boc-Ala-Ala-Nva-SBzl | - | - | 1.0 x 106[1] | |
| ABZ-Tyr-Tyr-Abu-Asn-Glu-Pro-Tyr(3-NO2)-NH2 | - | - | 1.534 x 106 |
Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and buffer composition. The data presented here are for comparative purposes.
Experimental Protocols
Fluorogenic Assay for Neutrophil Elastase Activity
This protocol provides a general framework for measuring human neutrophil elastase (HNE) activity using this compound.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound (or MeOthis compound)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect from light and store at -20°C.
-
On the day of the experiment, dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Dilute the purified HNE in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 25 µL of the diluted HNE solution to the sample wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of the diluted substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Record data points at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to establish a linear rate of substrate cleavage (typically 10-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.
-
The enzyme activity is directly proportional to this rate.
-
Signaling Pathways of Target Proteases
Human neutrophil elastase and proteinase 3 are not merely degradative enzymes; they are also potent signaling molecules involved in a variety of physiological and pathological processes.
Human Neutrophil Elastase (HNE) Signaling
HNE has been implicated in various signaling cascades, contributing to inflammation, cell proliferation, and mucus hypersecretion.
Caption: Key signaling pathways activated by Human Neutrophil Elastase (HNE).
Proteinase 3 (PR3) Signaling
Proteinase 3 is a key autoantigen in certain autoimmune diseases and is also involved in pro-inflammatory signaling.
Caption: Major signaling pathways influenced by Proteinase 3 (PR3).
Conclusion
This compound and its analogs are powerful and specific tools for the investigation of neutrophil elastase and proteinase 3. A thorough understanding of their substrate specificity, coupled with robust experimental protocols and an appreciation of the complex signaling roles of their target enzymes, is crucial for advancing research in inflammation, immunology, and drug discovery. This guide provides a solid foundation for researchers to effectively utilize this important fluorogenic substrate in their studies.
References
- 1. Proteinase 3: substrate specificity and possible pathogenetic effect of Wegener's granulomatosis autoantibodies (c-ANCA) by dysregulation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Bachem MeOthis compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human myeloblastin (leukocyte proteinase 3): reactions with substrates, inactivators and activators in comparison with leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new proteinase 3 substrate with improved selectivity over human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Proteases Cleaving Suc-Ala-Ala-Pro-Val-AMC: Applications in Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the proteases that cleave the fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valyl-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). This substrate is a valuable tool for studying the activity of several key serine proteases implicated in a range of physiological and pathological processes. This document details the primary target enzymes, their kinetic properties with this substrate, detailed experimental protocols for their analysis, and their roles in disease, with a focus on applications in basic research and therapeutic development.
Introduction to this compound and its Target Proteases
This compound is a synthetic tetrapeptide substrate that is highly specific for a subset of chymotrypsin-like serine proteases. The cleavage of the amide bond between the C-terminal valine residue and the 7-amino-4-methylcoumarin (AMC) group by a target protease results in the release of the fluorescent AMC molecule. The fluorescence emission can be monitored in real-time, providing a sensitive and continuous measure of enzymatic activity.
The primary proteases that efficiently hydrolyze this compound are:
-
Human Neutrophil Elastase (HNE): A key protease found in the azurophilic granules of neutrophils, HNE plays a crucial role in the innate immune response by degrading a wide range of extracellular matrix proteins.
-
Porcine Pancreatic Elastase (PPE): A digestive enzyme produced in the pancreas of pigs, PPE is structurally and functionally similar to human elastases and is often used as a model enzyme in research.
-
Proteinase 3 (PR3): Also known as myeloblastin, PR3 is another serine protease found in neutrophil granules. It shares substrate specificity with HNE and is a major autoantigen in certain autoimmune diseases.
Notably, this substrate is not significantly cleaved by other neutrophil serine proteases like cathepsin G, highlighting its specificity.
Quantitative Data: Kinetic Parameters
The efficiency of enzymatic cleavage of this compound is described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters for the Cleavage of Fluorogenic Substrate (this compound)
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions |
| Human Neutrophil Elastase (HNE) | 362 | Not Reported | 185,000 | 0.10 M phosphate buffer |
| Porcine Pancreatic Elastase (PPE) | 800 | Not Reported | Not Reported | Not Specified |
| Proteinase 3 (PR3) | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Kinetic Parameters for the Cleavage of Chromogenic Substrate (MeOSuc-Ala-Ala-Pro-Val-pNA)
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions |
| Human Neutrophil Elastase (HNE) | 0.17 | 8.5 | 50,000 | 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij 35, pH 7.5, 25°C |
| Porcine Pancreatic Elastase (PPE) | 0.092 | 25 | 270,000 | 0.2 M Tris, pH 8.0, 25°C |
Note: The difference in the leaving group (AMC vs. pNA) and assay conditions can influence the kinetic parameters. The data is presented for comparative purposes.
Experimental Protocols
The following are detailed protocols for measuring the activity of proteases using this compound and for screening potential inhibitors.
Enzyme Activity Assay
This protocol describes a standard method for determining the kinetic parameters of a protease with this compound.
Materials:
-
Purified Human Neutrophil Elastase, Porcine Pancreatic Elastase, or Proteinase 3
-
This compound substrate
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Enzyme Working Solution: Dilute the purified enzyme in assay buffer to a working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the substrate from the stock solution in assay buffer. The final concentrations in the assay should bracket the expected Km value (e.g., 0.1x to 10x Km).
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the microplate.
-
Add 25 µL of the enzyme working solution to the appropriate wells.
-
For blank wells, add 25 µL of assay buffer instead of the enzyme solution.
-
-
Initiate Reaction: Add 25 µL of each substrate dilution to the wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each substrate concentration from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no enzyme) from each measurement.
-
Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration used in the assay.
-
High-Throughput Inhibitor Screening
This protocol is designed for screening a library of compounds for inhibitory activity against a target protease.
Materials:
-
Purified Human Neutrophil Elastase, Porcine Pancreatic Elastase, or Proteinase 3
-
This compound substrate
-
Assay Buffer
-
DMSO
-
Compound library dissolved in DMSO
-
Known protease inhibitor (positive control)
-
Black 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the protease in assay buffer.
-
Prepare a working solution of the substrate in assay buffer. The final concentration should be at or near the Km value for the enzyme.
-
-
Assay Setup:
-
Add a small volume (e.g., 1 µL) of each compound from the library to individual wells of the 384-well plate.
-
Add the same volume of DMSO to control wells (no inhibitor).
-
Add the positive control inhibitor to designated wells.
-
Add the enzyme working solution to all wells except the blank wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction: Add the substrate working solution to all wells to start the reaction.
-
Measure Fluorescence: Measure the fluorescence intensity at a single time point after a fixed incubation period (e.g., 30-60 minutes) or in kinetic mode.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).
-
Hits can then be further characterized to determine their IC50 values and mechanism of inhibition.
-
Visualizations: Workflows and Biological Context
Experimental Workflows
The following diagrams illustrate the general workflows for determining protease activity and for high-throughput inhibitor screening.
Biological Context: Role in Inflammation
Human Neutrophil Elastase and Proteinase 3 are key mediators of inflammation. The following diagram illustrates a simplified signaling pathway involving these proteases.
Conclusion
The fluorogenic substrate this compound is a powerful and specific tool for the characterization of Human Neutrophil Elastase, Porcine Pancreatic Elastase, and Proteinase 3. Its use in well-defined kinetic assays and high-throughput screening campaigns can significantly advance our understanding of the roles of these proteases in health and disease, and aid in the discovery of novel therapeutic inhibitors. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable substrate in their work.
The Role of Suc-Ala-Ala-Pro-Val-AMC in Advancing Neutrophil Elastase Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC) in the study of human neutrophil elastase (HNE). Neutrophil elastase is a powerful serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Understanding its activity and identifying potent inhibitors are key objectives in the development of new therapeutics for these conditions. This document provides a comprehensive overview of the substrate's mechanism of action, detailed experimental protocols for its use in enzyme activity and inhibitor screening assays, and a summary of relevant quantitative data.
Principle of the Assay
The utility of this compound as a research tool lies in its specific recognition and cleavage by neutrophil elastase. The peptide sequence, Ala-Ala-Pro-Val, mimics a natural substrate recognition motif for HNE. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal valine and the AMC moiety by active HNE, the highly fluorescent AMC molecule is released. The rate of this release, which can be monitored in real-time, is directly proportional to the enzymatic activity of neutrophil elastase. This provides a sensitive and continuous method for measuring enzyme kinetics and for screening potential inhibitors.
Quantitative Data
The following tables summarize key quantitative data associated with the use of this compound in neutrophil elastase research.
Table 1: Kinetic Parameters of Fluorogenic Substrate for Human Neutrophil Elastase
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| MeOthis compound | 362 | Not Reported | Not Reported |
Table 2: IC₅₀ Values of Known Inhibitors against Human Neutrophil Elastase using a Fluorogenic Substrate
| Inhibitor | IC₅₀ (nM) |
| Sivelestat | 43 ± 5 |
| D4L-1 | 21 ± 2 |
| D4L-2 | 35 ± 3 |
| BAY 85-8501 | 0.5 - 1.3 |
Experimental Protocols
The following are detailed methodologies for performing a neutrophil elastase activity assay and an inhibitor screening assay using this compound.
Neutrophil Elastase Activity Assay
This protocol is designed to measure the enzymatic activity of purified human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound (Fluorogenic Substrate)
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Protect from light.
-
Prepare serial dilutions of the HNE standard in Assay Buffer. A typical range might be from 0 to 50 ng/well.
-
-
Assay Protocol:
-
Add 50 µL of each HNE standard dilution to separate wells of the 96-well plate.
-
Include a "blank" well containing 50 µL of Assay Buffer only to measure background fluorescence.
-
To initiate the reaction, add 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the fluorescence in kinetic mode for 10-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each HNE concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each concentration.
-
Subtract the V₀ of the blank from the V₀ of all other wells.
-
Plot the corrected V₀ values against the corresponding HNE concentrations to generate a standard curve. This curve can be used to determine the elastase activity in unknown samples.
-
Neutrophil Elastase Inhibitor Screening Assay
This protocol is designed to screen for and characterize potential inhibitors of HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound (Fluorogenic Substrate)
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Known HNE inhibitor (e.g., Sivelestat) as a positive control
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the activity assay protocol.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add:
-
50 µL of Assay Buffer.
-
10 µL of the serially diluted test compounds or control inhibitor.
-
10 µL of a fixed concentration of HNE (e.g., a concentration that gives a robust signal in the linear range of the activity assay).
-
-
Include the following controls:
-
Enzyme Control: 50 µL Assay Buffer, 10 µL solvent (e.g., DMSO), and 10 µL HNE.
-
Background Control: 60 µL Assay Buffer and 10 µL solvent.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding 30 µL of the substrate working solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode as described in the activity assay protocol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_enzyme_control - V₀_background)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value for each test compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in neutrophil elastase research.
Caption: A generalized workflow for a kinetic neutrophil elastase assay.
A Technical Guide to the Fluorogenic Properties of Suc-Ala-Ala-Pro-Val-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). It is a widely utilized tool in biochemical and pharmaceutical research for the sensitive detection of elastase activity. This document outlines the core properties of the substrate, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Principles and Mechanism of Action
This compound is a synthetic tetrapeptide substrate specifically designed for the sensitive assay of elastases, particularly human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE).[1][2] The peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage site of these enzymes.[3] The C-terminus of the peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact form, the substrate is essentially non-fluorescent as the fluorescence of the AMC group is quenched.[4] Upon enzymatic cleavage of the amide bond between the valine residue and the AMC moiety by an active elastase, the free AMC is released.[4] Liberated AMC exhibits strong fluorescence when excited with ultraviolet light, with an emission maximum in the blue region of the spectrum.[5][6] The rate of increase in fluorescence intensity is directly proportional to the elastase activity, enabling a continuous and highly sensitive measurement of enzyme kinetics.[4][7] This substrate is noted for its high specificity for elastases and is not significantly hydrolyzed by other serine proteases like trypsin and cathepsin G.[5][7]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the use of this compound and its methoxy-succinyl derivative (MeOthis compound), which exhibits comparable kinetics.
Table 1: Spectroscopic Properties
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | ~380 nm | [8][9] |
| Alternative Excitation Range | 355-380 nm | [5][6] |
| Free AMC Excitation | 341 nm | [10] |
| Emission Maximum | ~460 nm | [8][9] |
| Alternative Emission Range | 440-460 nm | [5][6] |
| Free AMC Emission | 441 nm | [10] |
Table 2: Kinetic Parameters for Elastase Substrates
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val derivative | 15 | 14.0 | 930,000 | [7] |
| Human Leukocyte Elastase | MeOthis compound | 140 | - | 120,000 | [9] |
| Porcine Pancreatic Elastase | MeOSuc-Ala-Ala-Pro-Val derivative | 25 | 16.0 | 640,000 | [7] |
Table 3: IC50 Values of Known HNE Inhibitors Determined with this compound Assay
| Compound | IC50 (nM) | Reference(s) |
| Sivelestat | 43 ± 5 | [4] |
| D4L-1 | 21 ± 2 | [4] |
| D4L-2 | 35 ± 3 | [4] |
| BAY 85-8501 | 0.5 - 1.3 | [4] |
Experimental Protocols
The following are detailed methodologies for common assays utilizing this compound.
Protocol 1: Neutrophil Elastase Activity Assay
This protocol provides a standard method for determining the kinetic activity of human neutrophil elastase (HNE).
Materials and Reagents:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Assay Buffer: 200 mM TRIS-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[11]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the substrate in DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
-
Prepare the HNE stock solution by reconstituting lyophilized enzyme in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with 150 mM NaCl). Determine the precise concentration via absorbance at 280 nm or active site titration. Store in aliquots at -80°C.[7]
-
Dilute the HNE and substrate to their final working concentrations in the assay buffer. A final substrate concentration of 10 µM is commonly used.[11]
-
Pipette the diluted HNE solution into the wells of the 96-well black microplate.
-
Initiate the enzymatic reaction by adding the substrate solution to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11]
-
Record fluorescence readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).[8][11]
-
Calculate the rate of reaction (change in fluorescence per unit time) from the linear portion of the curve. This rate is proportional to the enzyme activity.
Protocol 2: High-Throughput Screening (HTS) of HNE Inhibitors
This protocol is adapted for screening compound libraries to identify potential HNE inhibitors.
Materials and Reagents:
-
All materials from Protocol 1
-
Test compounds (potential inhibitors) dissolved in DMSO
Procedure:
-
Prepare stock solutions of the substrate and HNE as described in Protocol 1.
-
Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.
-
Add the diluted test compounds to the wells of a 96-well black microplate. Include appropriate controls (enzyme without inhibitor, and buffer only).
-
Add the diluted HNE solution to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Monitor the fluorescence kinetics as described in Protocol 1.
-
Determine the percentage of inhibition for each compound concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
Calculate the IC50 value for active compounds, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[4]
Visualizations
The following diagrams illustrate the core processes described in this guide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suc(OMe)-Ala-Ala-Pro-Val-AMC › PeptaNova [peptanova.de]
- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. MeOthis compound - Applications - CAT N°: 14907 [bertin-bioreagent.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MEOthis compound | 72252-90-5 [chemicalbook.com]
- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 11. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Peptide Substrates for Elastase
Introduction to Elastases
Elastases are a class of proteolytic enzymes belonging to the serine protease family, characterized by their ability to cleave elastin, a key protein component of connective tissues that provides elasticity.[1] These enzymes play critical roles in both physiological and pathological processes. The two most prominent members are Human Neutrophil Elastase (HNE) and Pancreatic Elastase (PE).
-
Human Neutrophil Elastase (HNE): Found in the azurophilic granules of neutrophils, HNE is a crucial component of the innate immune system.[2] It participates in the degradation of pathogens and foreign proteins.[3] However, its dysregulation and excessive activity are implicated in the pathogenesis of various inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2][3][4] In these conditions, HNE contributes to tissue damage and remodeling by degrading extracellular matrix components like elastin, collagen, and fibronectin.[2][3]
-
Pancreatic Elastase (PE): Synthesized in the pancreas and secreted into the small intestine, PE is involved in the digestion of dietary proteins. Its substrate specificity is broader than HNE, and it plays a vital role in protein catabolism.
The dual role of elastases, particularly HNE, in host defense and tissue destruction makes them significant targets for diagnostic and therapeutic development. The creation of specific peptide substrates is fundamental to detecting and quantifying elastase activity, screening for inhibitors, and understanding its biological functions.
Principles of Peptide Substrate Design
The design of effective peptide substrates hinges on understanding the enzyme's substrate specificity, which is determined by the interactions between the substrate's amino acid residues (P sites) and the enzyme's binding pockets (S sites).
Elastases preferentially cleave peptide bonds C-terminal to small, aliphatic amino acid residues.[5] For Human Neutrophil Elastase, the canonical recognition sequence is Ala-Ala-Pro-Val. The P1 residue, which fits into the primary specificity pocket (S1) of the enzyme, is the most critical determinant of cleavage. HNE and PE show a strong preference for Valine and Alanine at the P1 position. The extended binding site can interact with at least five residues of a peptide substrate, meaning that residues at P2, P3, P4, and beyond also influence binding and hydrolysis rates.[6]
To monitor cleavage, synthetic peptide substrates are typically conjugated to a reporter group. Common strategies include:
-
Chromogenic Substrates: A peptide is linked to a chromophore like p-nitroanilide (pNA). Upon cleavage, the released pNA produces a yellow color that can be measured spectrophotometrically.[7]
-
Fluorogenic Substrates: A peptide is attached to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC).[8] Enzymatic cleavage liberates the fluorophore, resulting in a detectable increase in fluorescence, offering higher sensitivity than chromogenic methods.[7]
-
FRET-Based Substrates: Förster Resonance Energy Transfer (FRET) substrates consist of a donor and a quencher/acceptor fluorophore pair linked by the peptide sequence.[7][9] In the intact substrate, the donor's fluorescence is quenched.[10] Upon cleavage, the pair separates, restoring the donor's fluorescence.[9][10] This method is highly sensitive and suitable for continuous monitoring of enzyme activity.[10]
Discovery and Optimization Strategies
The discovery of novel and highly specific elastase substrates has evolved from screening small peptide libraries to sophisticated methods involving unnatural amino acids and computational design.
High-Throughput Screening (HTS)
HTS allows for the rapid evaluation of large numbers of potential substrates to identify optimal sequences.
-
Combinatorial Libraries: Positional Scanning Substrate Combinatorial Libraries (PS-SCL) are powerful tools for defining optimal substrate sequences.[8] In this method, a series of tetrapeptide libraries with a fluorogenic leaving group are synthesized. In each sub-library, one position (e.g., P1) contains a specific amino acid, while the other positions are mixtures of all amino acids. By measuring the cleavage rate of each sub-library, the preference for each position can be systematically determined.[8]
-
Phage Display: This technique uses bacteriophages to display vast libraries of peptides on their surface.[11][12] Phages displaying peptides that bind to or are cleaved by elastase can be isolated through affinity selection, allowing for the identification of novel substrate sequences.[12]
Rational and Hybrid Design
-
Structure-Based Design: With the availability of high-resolution crystal structures of elastase, computational modeling can be used to predict how different peptide sequences will interact with the enzyme's active site, guiding the design of substrates with improved affinity and selectivity.[13]
-
Hybrid Combinatorial Substrate Libraries (HyCoSuL): This advanced approach expands upon traditional combinatorial libraries by incorporating a wide array of unnatural amino acids.[8] This significantly broadens the explored chemical space, leading to the discovery of substrates with catalytic efficiencies thousands of times greater than standard sequences. For example, a HyCoSuL approach identified an optimal HNE substrate, Ac-Nle(O-Bzl)-Met(O)2-Oic-Abu-ACC, which was over 7,000 times more efficiently hydrolyzed than the commonly used commercial peptide.[8]
Data Presentation: Kinetic Parameters of Elastase Substrates
The efficacy of a peptide substrate is quantified by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate's binding affinity (a lower Kₘ indicates tighter binding), while kcat represents the turnover rate. The most informative metric for comparing substrates is the catalytic efficiency (kcat/Kₘ), which accounts for both binding and turnover.
Table 1: Kinetic Parameters of Human Neutrophil Elastase (HNE) Substrates
| Substrate Sequence | Reporter Group | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| MeOSuc-Ala-Ala-Pro-Val-pNA | pNA | 200 | 25 | 1.25 x 10⁵ | [7] |
| MeOSuc-Ala-Ala-Pro-Val-AMC | AMC | 130 | - | - | |
| Ac-Ala-Ala-Pro-Val-ACC | ACC | - | - | 4,920 ± 278 | [8] |
| Ac-Ala-Ala-Pro-Ala-ACC | ACC | - | - | 989 ± 36 | [8] |
| Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC | ACC | - | - | 4.79 x 10⁷ | [8] |
| FRET Biosensor I (FIRW) | CFP/YFP | 0.7 ± 0.2 | 16.8 ± 2.4 | 2.4 x 10⁷ | [9] |
| FRET Biosensor III (FIRW) | CFP/YFP | 0.7 ± 0.2 | 25.2 ± 3.6 | 3.6 x 10⁷ | [9] |
Table 2: Kinetic Parameters of Pancreatic Elastase (PE) Substrates
| Substrate Sequence | Reporter Group | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Ala-Ala-pNA | pNA | 4.4 | - | - | [14] |
| Glt-Ala-Ala-Pro-Leu-pNA | pNA | - | - | - | [6] |
| Suc-Ala-Ala-Pro-Met-pNA | pNA | - | - | - | [6] |
| PAPAG | - | 4.02 | 26 | 6.5 x 10³ | [15] |
| PAPAA | - | 1.51 | 37 | 2.45 x 10⁴ | [15] |
| PAPAF | - | 0.64 | 18 | 2.81 x 10⁴ | [15] |
Note: Direct comparison of kcat/Kₘ values should be made with caution, as experimental conditions (buffer, pH, temperature) can vary between studies.[16]
Visualizations: Pathways and Workflows
Signaling Pathway: Role of Neutrophil Elastase in COPD
Neutrophil elastase is a key mediator in the inflammatory cascade that drives Chronic Obstructive Pulmonary Disease (COPD). It contributes to tissue destruction and perpetuates inflammation through multiple mechanisms.
References
- 1. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Neutrophil Elastase in Chronic Inflammation | Scilit [scilit.com]
- 5. promega.com [promega.com]
- 6. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A FRET-based biosensor for the detection of neutrophil elastase - Analyst (RSC Publishing) DOI:10.1039/C5AN01747E [pubs.rsc.org]
- 10. A FRET-based biosensor for the detection of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elastase substrate specificity tailored through substrate-assisted catalysis and phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accelerating enzyme discovery and engineering with high-throughput screening - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00031E [pubs.rsc.org]
- 14. repositorium.uminho.pt [repositorium.uminho.pt]
- 15. letstalkacademy.com [letstalkacademy.com]
- 16. Elastase inhibition assay with peptide substrates - an example for the limited comparability of in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Suc-Ala-Ala-Pro-Val-AMC in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorogenic peptide substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), is a pivotal tool in cancer research for the sensitive and specific quantification of neutrophil elastase (NE) activity. NE, a serine protease primarily released by neutrophils, plays a complex and often contradictory role in tumorigenesis. It can promote cancer progression by stimulating cell proliferation, invasion, and angiogenesis, yet it also exhibits tumoricidal properties by selectively killing cancer cells. This guide provides a comprehensive overview of the role of this compound in elucidating the multifaceted functions of NE in oncology. It includes detailed experimental protocols for NE activity assays, a compilation of relevant quantitative data, and visualizations of key signaling pathways influenced by NE in cancer.
Introduction: The Dichotomous Role of Neutrophil Elastase in Cancer
Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] While its primary physiological role is in host defense against pathogens, dysregulated NE activity is implicated in various inflammatory diseases and, increasingly, in cancer.[1][2] The role of NE in the tumor microenvironment is multifaceted, exhibiting both pro-tumorigenic and anti-tumorigenic functions.
Pro-Tumorigenic Activities:
-
Proliferation and Signaling: NE can directly stimulate cancer cell proliferation by activating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] It can transactivate receptors like the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling cascades that promote cell growth.[1]
-
Invasion and Metastasis: By degrading components of the extracellular matrix (ECM), NE facilitates tumor cell invasion and metastasis.[1] It can also induce epithelial-to-mesenchymal transition (EMT), a key process in metastatic dissemination.[2]
-
Angiogenesis: NE can promote the formation of new blood vessels (angiogenesis) by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the cell surface.[1]
Anti-Tumorigenic Activities:
-
Selective Cancer Cell Killing: Remarkably, human NE has been shown to selectively kill a wide range of cancer cells while sparing non-cancerous cells.[3][4] This selective cytotoxicity is a promising avenue for therapeutic development.[3]
-
Induction of Apoptosis: One of the mechanisms for its anti-cancer effect involves the proteolytic cleavage of the CD95 (Fas) death receptor.[3][5] This cleavage liberates the intracellular death domain, triggering a cascade of events leading to apoptosis.[3]
Given this dual role, accurately measuring NE activity in the context of cancer is crucial for understanding its contribution to disease progression and for the development of novel therapeutic strategies.
This compound: A Specific Substrate for Measuring Neutrophil Elastase Activity
This compound is a highly specific and sensitive fluorogenic substrate for NE.[6][7] The peptide sequence Ala-Ala-Pro-Val is specifically recognized and cleaved by NE. The 7-amino-4-methylcoumarin (AMC) fluorophore is attached to the C-terminus of the peptide and is quenched in the intact substrate. Upon cleavage by NE, the free AMC is released, resulting in a significant increase in fluorescence that can be measured over time.[7] This provides a direct and quantitative measure of NE enzymatic activity.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of this compound in NE assays.
Table 1: Kinetic Parameters of this compound with Human Neutrophil Elastase
| Parameter | Value | Reference |
| Km (Michaelis Constant) | 362 µM | [8] |
Table 2: IC50 Values of Known Neutrophil Elastase Inhibitors Determined Using the this compound Assay
| Inhibitor | IC50 (nM) | Reference |
| Sivelestat | 25 | [7] |
| Alvelestat | 15 | [9] |
| DMP 777 | 5 | [9] |
| SSR69071 | 10 | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Preparation of Cell Lysates for NE Activity Assay
This protocol is adapted from established methods for preparing lysates from cultured cells.[5][10]
Materials:
-
Cultured cancer cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 0.75 M NaCl, 0.05% Nonidet P-40)[5]
-
Protease inhibitor cocktail (optional, but recommended if other proteases are of concern)
-
Microcentrifuge and tubes
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cells with ice-cold PBS. Add a small volume of PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Transfer the cell suspension directly to a pre-chilled microcentrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Washing: Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Lysis: Aspirate the supernatant. Add an appropriate volume of ice-cold Cell Lysis Buffer to the cell pellet (e.g., 100-200 µL for a pellet from a 10 cm dish).
-
Mechanical Disruption: Gently pipette the suspension up and down several times to lyse the cells.
-
Incubation: Incubate the lysate on ice for 10-15 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). This allows for normalization of NE activity to the total protein content.
-
Storage: Use the lysate immediately for the NE activity assay or store it at -80°C for later use.
Neutrophil Elastase Activity Assay using this compound
This protocol is a generalized procedure for a fluorometric NE activity assay in a 96-well plate format.[8][9]
Materials:
-
Cell lysate or purified human neutrophil elastase (HNE) as a positive control
-
This compound substrate
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5 or 25 mM TRIS, 250 mM NaCl, pH 7.5)[8][11]
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store this stock solution at -20°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 100 µM) in Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add your sample (cell lysate, typically 10-50 µg of total protein) or purified HNE to the appropriate wells.
-
Include a "no enzyme" control well containing only Assay Buffer.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
-
Initiate Reaction: Add 50 µL of the diluted this compound substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 460 nm[8]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence intensity per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the "no enzyme" control from the rates of the samples.
-
NE activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Neutrophil Elastase in Cancer
NE can influence key signaling pathways that regulate cell proliferation, survival, and death. The following diagrams, generated using the DOT language for Graphviz, illustrate simplified representations of these pathways.
Caption: NE-induced MAPK signaling pathway promoting cell proliferation.
References
- 1. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil elastase selectively kills cancer cells and attenuates tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 5. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Neutrophil Elastase (NE) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Understanding Enzyme Kinetics with Fluorogenic Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for studying enzyme kinetics using fluorogenic substrates. From assay design and data analysis to troubleshooting, this document serves as a technical resource for researchers in academia and industry.
Core Principles of Fluorogenic Enzyme Kinetic Assays
Fluorogenic enzyme assays are a highly sensitive and widely used method for measuring enzyme activity.[1] The fundamental principle lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.[2] The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction, allowing for real-time monitoring of enzyme kinetics.[1]
The advantages of using fluorogenic substrates are numerous, including:
-
High Sensitivity: These assays can detect picogram amounts of enzyme, making them ideal for studies with limited sample material.[3]
-
Continuous Monitoring: The real-time nature of the fluorescence signal allows for the continuous measurement of reaction rates.[1]
-
High-Throughput Screening (HTS): The simplicity and speed of these assays make them well-suited for HTS of potential enzyme inhibitors or activators in drug discovery.[2]
-
Broad Applicability: A wide range of fluorogenic substrates are available for various enzyme classes, including proteases, phosphatases, glycosidases, and more.
Designing a Fluorogenic Enzyme Kinetic Assay
A well-designed fluorogenic enzyme assay is crucial for obtaining accurate and reproducible kinetic data. Key considerations include the choice of substrate, buffer conditions, and optimization of enzyme and substrate concentrations.
Selecting the Appropriate Fluorogenic Substrate
The ideal fluorogenic substrate should possess the following characteristics:
-
High Molar Extinction Coefficient and Quantum Yield of the Product: This ensures a strong fluorescence signal upon enzymatic cleavage.
-
Low Background Fluorescence of the Substrate: Minimizes noise and improves the signal-to-noise ratio.
-
Good Solubility and Stability: The substrate should be soluble in the assay buffer and stable under experimental conditions.
-
High Specificity for the Target Enzyme: Reduces off-target reactions and ensures that the measured activity is from the enzyme of interest.
Commonly used fluorophores in the design of these substrates include:
-
7-Amino-4-methylcoumarin (AMC): Releases a blue fluorescent product upon cleavage.[4]
-
Fluorescein: A highly fluorescent molecule often used in substrates like Fluorescein di-β-D-galactopyranoside (FDG).[5]
-
Resorufin: Produces a red fluorescent product.
-
Förster Resonance Energy Transfer (FRET) pairs: These substrates consist of a donor and a quencher fluorophore. Cleavage of the linker separating them results in an increase in the donor's fluorescence.[1]
Experimental Workflow
The general workflow for a fluorogenic enzyme kinetic assay is a multi-step process from preparation to data analysis.
Quantitative Data Presentation
Accurate determination of kinetic parameters is a primary goal of enzyme kinetic studies. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme's affinity for the substrate and its catalytic efficiency, respectively.
Kinetic Parameters for Common Enzymes and Fluorogenic Substrates
The following tables summarize the kinetic parameters for several well-characterized enzymes with their respective fluorogenic substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 10[6] | N/A | N/A |
| Caspase-3 | Ac-DEVD-pNA | 9.7[4] | N/A | N/A |
| Caspase-7 | Ac-DEVD-AMC | 11[4] | N/A | N/A |
Note: "N/A" indicates that the value was not available in the cited sources under comparable conditions.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |
| β-Galactosidase | FDG | 30[7] | 12.1[7] |
| β-Galactosidase | FMG | 117.6[8] | 22.7 (µmol·min⁻¹·mg⁻¹)[8] |
| Enzyme | Substrate (FRET) | Km (µM) | kcat (min⁻¹) |
| MMP-8 | Substance P | 78[9] | 412[9] |
| MMP-9 | Substance P | 91[9] | 25[9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Caspase-3 Activity Assay with AC-DEVD-AMC
This protocol is adapted for a 96-well plate format.
Materials:
-
Cell lysate containing active Caspase-3
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT
-
Caspase-3 substrate: Ac-DEVD-AMC (10 mM stock in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the cell lysate from apoptotic and non-apoptotic cells. Determine the protein concentration of the lysates.
-
Dilute the cell lysates to a suitable concentration (e.g., 1-2 mg/mL) with ice-cold assay buffer.
-
Prepare the reaction mixture in each well of the black 96-well plate:
-
50 µL of cell lysate
-
45 µL of Assay Buffer
-
-
Initiate the reaction by adding 5 µL of 100 µM Ac-DEVD-AMC substrate solution (final concentration: 10 µM).
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 1-2 hours at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]
-
Include appropriate controls, such as a blank (no cell lysate) and a negative control (lysate from non-apoptotic cells).
β-Galactosidase Activity Assay with FDG
This protocol is designed for the quantification of β-galactosidase activity.
Materials:
-
Purified β-galactosidase or cell lysate
-
Assay Buffer: 100 mM sodium phosphate (pH 7.0), 1 mM MgCl₂, 50 mM β-mercaptoethanol
-
FDG (Fluorescein di-β-D-galactopyranoside) stock solution (10 mM in DMSO)
-
Stop Solution: 0.5 M sodium carbonate
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the β-galactosidase standard to generate a standard curve.
-
Add 50 µL of sample (or standard) to the wells of a black 96-well plate.
-
Prepare the FDG working solution by diluting the stock solution to the desired concentrations in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the FDG working solution to each well.
-
Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[10]
MMP Activity Assay with a FRET Substrate
This is a general protocol for measuring the activity of a matrix metalloproteinase.
Materials:
-
Purified active MMP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
MMP FRET substrate (e.g., with a 5-FAM/QXL™520 pair)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Activate the pro-MMP to its active form according to the manufacturer's instructions.
-
Prepare serial dilutions of the active MMP in Assay Buffer.
-
Add 50 µL of the diluted MMP to the wells of a black 96-well plate.
-
Prepare the FRET substrate working solution at the desired concentration in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence kinetically at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/525 nm for 5-FAM).[9]
Data Analysis and Interpretation
Michaelis-Menten and Lineweaver-Burk Plots
The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km):
V₀ = (Vmax * [S]) / (Km + [S])
Plotting V₀ against [S] yields a hyperbolic curve.
The Lineweaver-Burk plot is a double reciprocal plot of the Michaelis-Menten equation, which linearizes the data:
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
This plot of 1/V₀ versus 1/[S] yields a straight line with a y-intercept of 1/Vmax and an x-intercept of -1/Km.
Correcting for the Inner Filter Effect
The inner filter effect (IFE) is a significant potential artifact in fluorescence assays, especially at high substrate concentrations.[11] It arises when the substrate or other components in the assay absorb the excitation and/or emission light, leading to a non-linear relationship between fluorescence and product concentration.
A mathematical correction can be applied to the observed fluorescence (F_obs) to obtain the corrected fluorescence (F_corr):
F_corr = F_obs * 10^((A_ex + A_em) / 2)
Where A_ex and A_em are the absorbances of the sample at the excitation and emission wavelengths, respectively.[2]
Background Fluorescence Correction
Background fluorescence can originate from the substrate, the buffer components, or the microplate itself. It is essential to subtract the background fluorescence from all experimental readings. This is typically done by including a blank control that contains all assay components except the enzyme.
Signaling Pathways
Fluorogenic substrates are invaluable tools for studying enzymes involved in critical cellular signaling pathways.
Caspase Signaling Pathway in Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and in turn activate effector caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to cell death.
Role of β-Galactosidase in Cellular Senescence
Senescence-associated β-galactosidase (SA-β-gal) activity, detected at pH 6.0, is a widely used biomarker for cellular senescence, a state of irreversible cell cycle arrest. The increased lysosomal content and activity in senescent cells lead to a detectable increase in β-galactosidase activity.
Matrix Metalloproteinases in Cancer Progression
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[6] Dysregulation of MMP activity is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis.[6] MMPs are regulated by complex signaling pathways, including those involving growth factors and cytokines.[6]
Troubleshooting
Common issues encountered in fluorogenic enzyme assays include high background fluorescence, low signal, and non-linear reaction curves.
| Problem | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | Substrate instability/degradation | Prepare fresh substrate solution; avoid repeated freeze-thaw cycles. |
| Autofluorescence of compounds/buffer | Screen all components for intrinsic fluorescence; use a different buffer. | |
| Contamination with proteases | Use high-purity reagents and sterile labware. | |
| Low or No Signal | Inactive enzyme | Ensure proper enzyme storage and handling; use a positive control. |
| Sub-optimal assay conditions (pH, temp) | Optimize buffer pH and incubation temperature. | |
| Incorrect instrument settings | Verify excitation and emission wavelengths for the specific fluorophore. | |
| Non-Linear Reaction Curve | Inner Filter Effect (IFE) | Dilute the sample or apply a mathematical correction for IFE.[11] |
| Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. | |
| Enzyme instability | Check enzyme stability under assay conditions. |
References
- 1. anaspec.com [anaspec.com]
- 2. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. innopep.com [innopep.com]
- 5. interchim.fr [interchim.fr]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic assay of fluorescein mono-beta-D-galactoside hydrolysis by beta-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Uncleavable Procaspase-3 Mutant Has a Lower Catalytic Efficiency but an Active Site Similar to That of Mature Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Suc-Ala-Ala-Pro-Val-AMC in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), is a pivotal tool in the field of drug discovery, particularly in the development of therapies targeting inflammatory diseases. This substrate is highly specific for human neutrophil elastase (HNE), a serine protease implicated in the pathology of various conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] Dysregulated HNE activity leads to the degradation of extracellular matrix proteins, contributing to tissue damage and inflammation.[2] Consequently, the identification of potent and specific HNE inhibitors is a significant therapeutic strategy.[1]
This technical guide provides an in-depth overview of the application of this compound in drug discovery, focusing on its use in high-throughput screening (HTS) for HNE inhibitors. It includes detailed experimental protocols, quantitative data for known inhibitors and substrate kinetics, and visualizations of relevant signaling pathways and experimental workflows.
Principle of the Assay
The utility of this compound in drug discovery is based on a straightforward fluorometric assay. The peptide sequence Ala-Ala-Pro-Val mimics a natural recognition site for HNE.[3] In its intact form, the fluorescence of the 7-amido-4-methylcoumarin (AMC) group is quenched.[1] Upon enzymatic cleavage of the amide bond between the C-terminal valine and the AMC moiety by HNE, the highly fluorescent AMC molecule is released.[3] The rate of this release, measured by monitoring the increase in fluorescence intensity, is directly proportional to the HNE activity.[1] Potential inhibitors of HNE will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.[1]
Quantitative Data
Inhibitor Potency
The inhibitory activity of compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[1]
| Compound | IC50 (nM) |
| Sivelestat | 43 ± 5 |
| D4L-1 | 21 ± 2 |
| D4L-2 | 35 ± 3 |
| BAY 85-8501 | 0.5 - 1.3 |
| Table 1: IC50 values for known HNE inhibitors determined using the this compound assay.[1] |
Substrate Kinetics
The kinetic parameters of this compound with its target enzymes are crucial for designing and interpreting enzyme inhibition assays.
| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Human Neutrophil Elastase | 15 | 14.0 | 930,000 |
| Porcine Pancreatic Elastase | 25 | 16.0 | 640,000 |
| Table 2: Kinetic parameters for the hydrolysis of a derivative of this compound by human neutrophil elastase and porcine pancreatic elastase.[3] |
Experimental Protocols
High-Throughput Screening (HTS) for HNE Inhibitors
This protocol outlines a standard procedure for an HTS campaign to identify novel HNE inhibitors using this compound.
1. Materials and Reagents:
-
Human Neutrophil Elastase (HNE), purified[1]
-
This compound (fluorogenic substrate)[1]
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5[4]
-
Dimethyl sulfoxide (DMSO) for compound and substrate solubilization
-
Known HNE inhibitor (e.g., Sivelestat) as a positive control[1]
-
Black, flat-bottom 96-well or 384-well microplates[4]
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm[5]
2. Reagent Preparation:
-
Assay Buffer: Prepare a solution of 0.1 M HEPES and 0.5 M NaCl in deionized water and adjust the pH to 7.5.[4] Filter and store at 4°C.
-
HNE Stock Solution: Reconstitute lyophilized HNE in a suitable buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the assay, dilute the HNE stock solution in Assay Buffer to the desired working concentration.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[6] Aliquot and store at -20°C, protected from light. Prepare a working solution by diluting the stock in Assay Buffer to the final desired concentration (typically at or near the K_m value).
-
Compound Plates: Prepare serial dilutions of test compounds and control inhibitors in DMSO in separate plates.
3. Assay Procedure:
-
Compound Addition: Dispense a small volume (e.g., 1 µL) of test compounds, positive control, and DMSO (negative control) into the wells of the black microplate.
-
Enzyme Addition: Add a defined volume of the diluted HNE solution to each well, except for the blank wells which should contain only Assay Buffer.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific volume of the substrate working solution to all wells.[5]
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity in kinetic mode for 10-60 minutes, with readings taken every 1-2 minutes.[4]
4. Data Analysis:
-
Calculate Reaction Velocity: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Percentage Inhibition: Calculate the percentage of HNE inhibition for each test compound concentration relative to the uninhibited (DMSO) control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Human Neutrophil Elastase Signaling in Inflammation
HNE plays a significant role in the inflammatory cascade. It can degrade extracellular matrix components, activate other proteases, and stimulate the expression of pro-inflammatory cytokines and mucins.[2]
Caption: Signaling pathway of Human Neutrophil Elastase in inflammation.
HTS Workflow for HNE Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and characterize HNE inhibitors.
Caption: Experimental workflow for HTS of HNE inhibitors.
Conclusion
This compound is a robust and sensitive fluorogenic substrate that is indispensable for the study of human neutrophil elastase and the discovery of its inhibitors. The assay's adaptability to a high-throughput format makes it an ideal tool for screening large compound libraries in the quest for novel therapeutics for a range of inflammatory diseases.[1] This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this valuable reagent in their drug discovery endeavors.
References
Methodological & Application
Application Notes and Protocols for Elastase Activity Assay Using Suc-Ala-Ala-Pro-Val-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining elastase activity using the fluorogenic substrate N-Succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). This assay is a highly sensitive and specific method for measuring the activity of elastase, particularly neutrophil elastase, which plays a crucial role in various physiological and pathological processes.
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its primary function is to degrade foreign proteins and host tissues as part of the innate immune response.[2] However, excessive or unregulated elastase activity is implicated in the pathogenesis of several inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][2] Therefore, the accurate measurement of elastase activity is essential for both basic research and the development of therapeutic inhibitors.[2]
The assay described here utilizes a synthetic peptide substrate, this compound, which is specifically cleaved by elastase.[1][3] Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released.[1] The rate of AMC release, measured by the increase in fluorescence, is directly proportional to the elastase activity in the sample.[1][4] This method offers greater sensitivity compared to colorimetric assays.[2]
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the fluorogenic substrate by elastase. The substrate consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that is recognized and cleaved by elastase, linked to a fluorescent reporter molecule, AMC. In its intact form, the fluorescence of the AMC moiety is quenched. When elastase cleaves the peptide bond, AMC is released, resulting in a significant increase in fluorescence intensity. This increase can be monitored over time to determine the reaction rate, which is proportional to the enzyme's activity.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier/Source | Notes |
| Human Neutrophil Elastase (HNE) | Commercially Available | Lyophilized powder or stabilized solution. |
| This compound | Commercially Available | Fluorogenic substrate. |
| Assay Buffer | Laboratory Prepared | e.g., 0.1 M HEPES, pH 7.5 or 25 mM TRIS, 250 mM NaCl, pH 7.5.[2] |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | For dissolving the substrate. |
| 96-well black microplate | Commercially Available | Opaque plates are necessary to minimize light scattering and background fluorescence. |
| Fluorescence microplate reader | Standard laboratory equipment | Capable of excitation at 380 nm and emission at 460 nm.[2] |
| Elastase Inhibitor (Optional) | Commercially Available | For positive control of inhibition (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone).[5] |
Table 2: Typical Assay Parameters
| Parameter | Value |
| Excitation Wavelength | 380 nm[2] |
| Emission Wavelength | 460 nm[2] |
| Final Enzyme Concentration | 1-10 nM (to be optimized)[4] |
| Final Substrate Concentration | 100 µM (to be optimized)[4] |
| Reaction Temperature | 37°C[4] |
| Kinetic Reading Interval | 1 minute[4] |
| Total Reading Time | 15-30 minutes[4] |
| Final Reaction Volume | 200 µL[4] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5): Prepare the buffer and adjust the pH to 7.5. Store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve this compound in 100% DMSO to a concentration of 10 mM.[4] Store this stock solution at -20°C, protected from light.
-
Enzyme Stock Solution (e.g., 1 mg/mL): Reconstitute lyophilized human neutrophil elastase in the assay buffer to a concentration of 1 mg/mL.[4] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired working concentration (e.g., 2-20 nM, for a final concentration of 1-10 nM in the assay) with cold assay buffer.[4] Keep the working solution on ice.
-
Substrate Working Solution: Dilute the 10 mM substrate stock solution in the assay buffer to the desired final concentration. A typical final concentration is 100 µM.[4]
Assay Procedure
-
Plate Setup:
-
Add the appropriate volume of assay buffer to each well of a 96-well black microplate.
-
Add the enzyme working solution to the designated wells.
-
For inhibitor screening, add the inhibitor solution to the appropriate wells. For control wells, add the vehicle (e.g., assay buffer with a small percentage of DMSO).
-
Include a blank control well containing assay buffer and substrate, but no enzyme, to measure background fluorescence.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10-15 minutes. This step allows the enzyme and any inhibitors to equilibrate at the reaction temperature.[4]
-
Initiate Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 15-30 minutes.[2][4]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of increase in fluorescence per minute (ΔRFU/min) from the linear portion of the kinetic curve for each well.
-
Correct for Background: Subtract the rate of the blank control from the rates of all other wells to correct for background substrate hydrolysis.
-
Determine Enzyme Activity: The corrected rate of fluorescence increase is directly proportional to the elastase activity.
-
Inhibitor Studies (IC50 Determination): For inhibitor screening, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]
Visualizations
Caption: Experimental workflow for the this compound elastase assay.
References
Application Notes and Protocols for the Preparation of Suc-Ala-Ala-Pro-Val-AMC Stock Solution
Introduction
Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valyl-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC) is a highly specific fluorogenic substrate primarily used for the sensitive detection of elastase activity.[1][2] It is particularly valuable in studying human leukocyte and porcine pancreatic elastase.[1][3] The substrate itself is weakly fluorescent. However, upon enzymatic cleavage by elastase at the bond between valine and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The rate of AMC liberation, measured by its fluorescence, is directly proportional to the elastase activity. This characteristic makes it an invaluable tool in basic research and for screening potential elastase inhibitors in drug development.[4]
Data Presentation
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference(s) |
| Synonyms | MeOSuc-AAPV-AMC, Methoxy Succinyl-Ala-Ala-Pro-Val-AMC | [1] |
| Molecular Formula | C31H41N5O9 | [1] |
| Molecular Weight | 627.7 g/mol | [1] |
| Excitation Wavelength | 355-380 nm | [1][3] |
| Emission Wavelength | 440-460 nm | [1][3] |
| Solubility in DMSO | 16 mg/mL | [1] |
| Solubility in DMF | 20 mg/mL | [1] |
| Storage (Solid Form) | -20°C | [3][5] |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (up to 6 months) | [6] |
| Purity | ≥98% | [1][3] |
Experimental Protocols
This section provides a detailed protocol for the preparation of a stock solution of this compound. The most common solvent for this substrate is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Materials Required:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated precision balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a precise amount of the substrate powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 6.28 mg of the powder (Molecular Weight = 627.7 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the 6.28 mg example, add 1 mL of DMSO.
-
Mixing: Close the vial tightly and vortex gently until the substrate is completely dissolved, resulting in a clear, colorless solution.[7] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the substrate, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[6][7]
-
Storage: Store the aliquots protected from light. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), store at -80°C.[6] The solid powder should be stored at -20°C for long-term stability (≥ 4 years).[3]
Mandatory Visualization
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
Optimal Buffer Conditions for the Suc-Ala-Ala-Pro-Val-AMC Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the fluorogenic substrate N-Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC) in enzymatic assays. This substrate is predominantly utilized for the sensitive detection of Human Neutrophil Elastase (HNE) activity.[1][2] HNE is a serine protease implicated in a variety of inflammatory diseases, making it a key target in drug development.[3]
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the peptide substrate by elastase. The substrate, in its intact form, is weakly fluorescent. Upon hydrolysis of the amide bond between the valine residue and the 7-amino-4-methylcoumarin (AMC) group by an active elastase, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the elastase activity and can be monitored using a fluorescence spectrophotometer or microplate reader.
Optimal Buffer Conditions
The enzymatic activity of Human Neutrophil Elastase is significantly influenced by the assay buffer conditions, including pH, ionic strength, and temperature. While the absolute optimal conditions can be enzyme and sample specific, the following table summarizes buffer conditions reported in the literature for HNE assays.
| Parameter | Recommended Conditions | Notes |
| pH | 7.5 - 8.5 | Human Neutrophil Elastase exhibits optimal activity in a slightly alkaline environment.[4] |
| Buffer System | Tris-HCl, HEPES | 25-200 mM Tris-HCl or 100 mM HEPES are commonly used.[1][2][5] |
| Ionic Strength | 150 mM - 500 mM NaCl | The addition of NaCl is common to maintain an appropriate ionic strength.[5] |
| Temperature | 25°C - 37°C | The reaction is typically performed at either room temperature (25°C) or physiological temperature (37°C).[5][6] |
| Additives | 0.05% Tween-20 or Triton X-100 | A non-ionic detergent can be included to prevent enzyme and substrate aggregation.[1][5] |
Experimental Protocols
This section provides a detailed methodology for a standard Human Neutrophil Elastase activity assay using this compound in a 96-well plate format.
Materials and Reagents
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.
-
Enzyme Stock Solution: Reconstitute lyophilized HNE in an appropriate buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with 200 mM NaCl) to a stock concentration of 1 mg/mL.[6] Aliquot and store at -80°C.
-
Working Enzyme Solution: On the day of the experiment, dilute the HNE stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the low nanomolar range.
Assay Procedure
-
Prepare the Reaction Plate: Add the following to each well of a 96-well black microplate:
-
Assay Buffer
-
Test compounds or vehicle control
-
-
Add Substrate: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM) and add to each well.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add the working enzyme solution to each well to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
Data Analysis
-
Calculate the Reaction Rate: Determine the initial velocity (V₀) of the reaction by plotting fluorescence intensity versus time. The V₀ is the slope of the linear portion of this curve.
-
Enzyme Inhibition: For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control. IC₅₀ values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway involving Human Neutrophil Elastase and the general experimental workflow for the assay.
Caption: Signaling cascade of NE-induced MUC1 transcription.
Caption: General workflow for the this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of human neutrophil elastase inhibition by Staphylococcus aureus EapH1: The key role played by Arginine 89 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline pH Promotes NADPH Oxidase-Independent Neutrophil Extracellular Trap Formation: A Matter of Mitochondrial Reactive Oxygen Species Generation and Citrullination and Cleavage of Histone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elastase, Human Neutrophil Elastase, Human Neutrophil, CAS 9004-06-2, is a serine protease that degrades elastin, collagen, and proteoglycans 9004-06-2 [sigmaaldrich.com]
Application Notes and Protocols for the Fluorogenic Elastase Substrate: Suc-Ala-Ala-Pro-Val-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC) is a highly sensitive and specific fluorogenic substrate for elastases, particularly human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease stored in the azurophilic granules of neutrophils and is a key component of the innate immune response, involved in the degradation of extracellular matrix proteins and microbial killing.[1] However, excessive or unregulated HNE activity is implicated in the pathogenesis of various chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1]
The enzymatic cleavage of this compound by elastase liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a continuous and sensitive method to measure enzyme activity.[1][4] In its intact form, the fluorescence of the AMC moiety is quenched.[1] This substrate is a valuable tool for studying elastase activity, screening for potential inhibitors, and investigating the role of elastases in various physiological and pathological processes.[5][6]
Product Specifications
| Parameter | Value | Reference |
| Full Name | N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | [7] |
| Synonyms | MeOSuc-AAPV-AMC, Methoxy Succinyl-Ala-Ala-Pro-Val-AMC | [7] |
| CAS Number | 72252-90-5 | [7] |
| Molecular Formula | C₃₁H₄₁N₅O₉ | [7] |
| Molecular Weight | 627.7 g/mol | [7] |
| Excitation Wavelength | 355-380 nm | [4][7][8] |
| Emission Wavelength | 440-460 nm | [4][7][8] |
| Purity | ≥98% | [7] |
| Storage | Store at -20°C | [7] |
Applications
-
Enzyme Kinetics: Determination of kinetic parameters (Km and Vmax) for elastase and other chymotrypsin-like serine proteases.
-
High-Throughput Screening (HTS): Screening of compound libraries to identify potential inhibitors of human neutrophil elastase.[1]
-
Drug Discovery: Characterization of the inhibitory potency (e.g., IC50) of novel drug candidates targeting elastase.[5]
-
Disease Research: Investigation of elastase activity in biological samples (e.g., cell lysates, tissue homogenates) from various disease models.[9]
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: A common assay buffer is 0.1 M HEPES, 0.5 M NaCl, pH 7.5.[10] Another option is 25 mM TRIS, 250 mM NaCl, pH 7.5.[11] The choice of buffer may depend on the specific experimental requirements.
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[11] For example, a 10 mM stock solution can be prepared. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[12]
-
Enzyme Solution: Reconstitute purified human neutrophil elastase (HNE) in the assay buffer to the desired concentration. The final concentration in the assay will depend on the specific activity of the enzyme lot and the desired reaction rate.
-
Inhibitor Stock Solution (for inhibition assays): Dissolve the test compound (potential inhibitor) in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
Human Neutrophil Elastase (HNE) Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
This compound
-
Purified Human Neutrophil Elastase (HNE)
-
Assay Buffer
-
Black, flat-bottom 96-well microplate[10]
-
Fluorometric microplate reader with temperature control[10]
Procedure:
-
Prepare Reagents: Allow all reagents to reach room temperature before use.[10]
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 10-400 µM).[9] The optimal concentration should be determined empirically and is often close to the Km value.
-
Set up the Reaction Plate:
-
Add 50 µL of assay buffer to the "blank" wells.
-
Add 50 µL of the HNE solution (diluted in assay buffer) to the "sample" wells.
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.[10]
-
Measure Fluorescence: Immediately place the plate in a microplate reader pre-set to 37°C.[9][10] Measure the fluorescence intensity in kinetic mode for 10-60 minutes, with readings taken every 1-2 minutes.[10] Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[9][11]
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the readings of the sample wells.
-
Determine the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve. This rate is directly proportional to the HNE activity.[1]
-
High-Throughput Screening (HTS) of HNE Inhibitors
This protocol is an adaptation of the HNE activity assay for screening compound libraries.
Materials:
-
Same as the HNE Activity Assay
-
Test compounds (potential inhibitors)
Procedure:
-
Prepare Reagents: As described in the HNE Activity Assay.
-
Set up the Reaction Plate:
-
Blank wells: 50 µL of assay buffer.
-
Negative control wells (no inhibitor): 45 µL of HNE solution and 5 µL of the vehicle (e.g., DMSO).
-
Positive control wells (known inhibitor): 45 µL of HNE solution and 5 µL of a known HNE inhibitor.
-
Test compound wells: 45 µL of HNE solution and 5 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the Reaction: Add 50 µL of the substrate working solution to all wells.
-
Measure Fluorescence: Measure the fluorescence as described in the HNE Activity Assay.
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the negative control.
-
Determine the half-maximal inhibitory concentration (IC50) value for active compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[1]
-
Visualizations
Caption: Enzymatic cleavage of this compound by HNE.
Caption: Workflow for an HNE inhibition assay.
Caption: Role of HNE in inflammatory disease pathogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mpbio.com [mpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MeOthis compound - Applications - CAT N°: 14907 [bertin-bioreagent.com]
- 5. chemimpex.com [chemimpex.com]
- 6. MeOthis compound | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. MeOthis compound - Labchem Catalog [labchem.com.my]
- 9. MeOSuc-AAPV-AMC | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing Suc-Ala-Ala-Pro-Val-AMC in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Ala-Ala-Pro-Val-AMC (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin) is a highly specific and sensitive fluorogenic substrate for elastases, particularly human neutrophil elastase (HNE).[1][2] HNE is a serine protease stored in the azurophilic granules of neutrophils and is a key player in the innate immune response, involved in the degradation of extracellular matrix proteins.[2] Dysregulated HNE activity is implicated in the pathogenesis of numerous chronic inflammatory diseases, making it a significant therapeutic target.[2]
This document provides a detailed protocol for a 96-well plate-based fluorescence assay to measure HNE activity and screen for potential inhibitors using this compound. The assay is based on the enzymatic cleavage of the substrate by HNE, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[2] The resulting fluorescence is directly proportional to the elastase activity.
Principle of the Assay
The this compound substrate is a tetrapeptide linked to a fluorescent AMC molecule. In its intact form, the fluorescence of the AMC moiety is quenched. Upon cleavage by elastase between the valine and AMC residues, the free AMC is liberated, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Data Presentation
Substrate and Enzyme Properties
| Parameter | Value | Reference |
| Substrate Name | This compound | |
| Synonyms | MeOSuc-AAPV-AMC | [3] |
| Molecular Formula | C31H41N5O9 | [4] |
| Molecular Weight | 627.7 g/mol | [4] |
| Excitation Wavelength | 355-380 nm | [3][4] |
| Emission Wavelength | 440-460 nm | [3][4] |
| Enzyme | Human Neutrophil Elastase (HNE) | [2] |
| Km for HNE | ~362 µM | [5][6] |
Recommended Assay Conditions
| Parameter | Recommended Range |
| Substrate Concentration | 50 - 200 µM |
| Enzyme Concentration | To be determined empirically (e.g., 10-100 ng/well) |
| Assay Buffer | 0.1 M HEPES, pH 7.5 or 25 mM TRIS, 250 mM NaCl, pH 7.5 |
| Incubation Temperature | 37°C |
| Incubation Time | 30 - 60 minutes (kinetic or endpoint) |
| Final Well Volume | 100 - 200 µL |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Human Neutrophil Elastase (HNE), purified
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)[5]
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Black, flat-bottom 96-well microplate (for fluorescence assays)
-
Fluorescence microplate reader with appropriate filters
-
Multichannel pipettes and sterile pipette tips
-
(Optional) Known elastase inhibitor for positive control (e.g., Sivelestat)
Preparation of Reagents
-
Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.[5] Store at -20°C in aliquots, protected from light.
-
Working Substrate Solution (e.g., 2X final concentration): Dilute the substrate stock solution in Assay Buffer to the desired working concentration. For example, to achieve a final concentration of 100 µM in a 100 µL reaction volume, prepare a 200 µM working solution (e.g., add 2 µL of 10 mM stock to 98 µL of Assay Buffer).
-
Enzyme Stock Solution: Reconstitute purified HNE in a suitable buffer as per the manufacturer's instructions. Aliquot and store at -80°C.
-
Working Enzyme Solution: On the day of the experiment, dilute the HNE stock solution in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve.
-
(Optional) Inhibitor Solutions: Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in Assay Buffer.
Experimental Workflow: Enzyme Activity Assay
Caption: Workflow for HNE activity assay.
Step-by-Step Protocol for HNE Activity Assay
-
Prepare the 96-well plate:
-
Blank wells: Add Assay Buffer only.
-
Enzyme control wells: Add the working enzyme solution.
-
Substrate control wells: Add the working substrate solution.
-
-
Add reagents to the plate: Add 50 µL of the appropriate solutions (Assay Buffer, working enzyme solution) to the designated wells.
-
Initiate the reaction: Add 50 µL of the 2X working substrate solution to all wells to bring the final volume to 100 µL.
-
Incubate the plate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) or immediately start kinetic measurements.
-
Measure fluorescence: Read the fluorescence intensity on a microplate reader using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]
Experimental Workflow: Inhibitor Screening Assay
Caption: Workflow for HNE inhibitor screening.
Step-by-Step Protocol for Inhibitor Screening
-
Prepare the 96-well plate: Add the desired concentrations of the test compounds (inhibitors) to the wells. Include vehicle controls (e.g., DMSO in Assay Buffer) and a positive control with a known elastase inhibitor.
-
Add enzyme: Add the working HNE solution to all wells except the blank.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a specific time (e.g., 15-30 minutes) at room temperature or 37°C to allow for binding.
-
Initiate the reaction: Add the 2X working substrate solution to all wells.
-
Incubate and measure: Follow steps 4 and 5 from the HNE Activity Assay protocol.
Data Analysis
Calculation of Enzyme Activity
For kinetic assays, the rate of the reaction (RFU/min) can be determined from the linear portion of the fluorescence versus time curve. For endpoint assays, subtract the fluorescence of the blank from the fluorescence of the enzyme-containing wells.
Calculation of Percent Inhibition
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100
IC50 Determination
The IC50 value, which is the concentration of an inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Logical Diagram for Data Analysis
Caption: Data analysis workflow.
HNE Signaling Pathway Involvement
Human Neutrophil Elastase is involved in various signaling pathways related to inflammation and tissue remodeling. One such pathway involves the induction of MUC1 gene expression, which plays a role in the inflammatory response in airway epithelial cells.[7]
Caption: Simplified HNE signaling pathway.
References
Application Notes and Protocols for Continuous Kinetic Assay Using Suc-Ala-Ala-Pro-Val-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suc-Ala-Ala-Pro-Val-AMC (Suc-AAPV-AMC) and its derivative, MeOthis compound, are highly specific and sensitive fluorogenic substrates for serine proteases, particularly human neutrophil elastase (HNE), also known as human leukocyte elastase (HLE), and porcine pancreatic elastase (PPE).[1][2][3] These substrates are invaluable tools in biochemical research and drug development for studying enzyme kinetics, screening for inhibitors, and quantifying elastase activity.[4][5] Neutrophil elastase is a key protease in the innate immune response, but its dysregulation is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[5][6]
Principle of the Assay
The assay is based on the enzymatic cleavage of the amide bond between the valine residue of the peptide substrate and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).[2] In its intact form, the fluorescence of the AMC group is quenched. Upon hydrolysis by elastase, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored continuously over time, providing a direct measure of the enzyme's activity.[2][7][8]
The reaction can be summarized as follows:
This compound (non-fluorescent) ---(Neutrophil Elastase)---> Suc-Ala-Ala-Pro-Val + AMC (fluorescent)
Data Presentation
Table 1: Kinetic Parameters for Elastase Activity with this compound Derivatives
| Enzyme Source | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Human Neutrophil Elastase | MeO-Suc-(Ala)₂-Pro-Val derivative | 15 | 14.0 | 930,000 |
| Porcine Pancreatic Elastase | MeO-Suc-(Ala)₂-Pro-Val derivative | 25 | 16.0 | 640,000 |
Note: The data presented is for a nitroxide-labeled MeO-Suc-(Ala)2-Pro-Val derivative, which exhibits kinetics comparable to the parent compound.[2]
Table 2: Recommended Wavelengths for Fluorescence Detection
| Parameter | Wavelength (nm) |
| Excitation | 355-380 |
| Emission | 440-460 |
Experimental Protocols
Protocol 1: Determination of Neutrophil Elastase Kinetic Parameters (K_m_ and V_max_)
This protocol describes the determination of Michaelis-Menten constants for neutrophil elastase using a range of substrate concentrations.
Materials and Reagents:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate[1]
-
Fluorescence microplate reader with kinetic mode[1]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.[1]
-
Prepare a working solution of human neutrophil elastase in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for the duration of the assay.
-
Prepare a series of dilutions of the this compound substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM) for K_m_ determination.
-
-
Assay Setup:
-
Add 50 µL of each substrate dilution to the wells of a 96-well black microplate.
-
Include control wells with Assay Buffer only (no substrate) to measure background fluorescence.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted neutrophil elastase solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and begin monitoring the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) in kinetic mode, taking readings every 60 seconds for 15-30 minutes.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
-
Protocol 2: Screening of Neutrophil Elastase Inhibitors (IC₅₀ Determination)
This protocol provides a method for evaluating the potency of potential neutrophil elastase inhibitors.
Materials and Reagents:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a stock solution of this compound at a concentration equal to twice the K_m_ value in Assay Buffer.
-
Prepare a series of dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Add 25 µL of the neutrophil elastase solution to all wells except the background control.
-
Pre-incubate the plate at the assay temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the this compound substrate solution to all wells.
-
Monitor the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. mpbio.com [mpbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. caymanchem.com [caymanchem.com]
- 8. MeOthis compound - Applications - CAT N°: 14907 [bertin-bioreagent.com]
High-Throughput Screening for Novel Human Neutrophil Elastase Inhibitors Using a Fluorogenic Substrate
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Neutrophil Elastase (HNE), a potent serine protease, is a critical component of the innate immune system, playing a vital role in host defense against pathogens.[1] Stored in the azurophilic granules of neutrophils, HNE is released at sites of inflammation to degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1][2] However, excessive or unregulated HNE activity is implicated in the pathogenesis of numerous chronic inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] This makes HNE a significant therapeutic target for the development of novel anti-inflammatory agents.
This document provides a comprehensive guide to conducting high-throughput screening (HTS) for HNE inhibitors using the fluorogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). This substrate is highly specific for HNE and its cleavage results in the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a sensitive and continuous measure of enzyme activity.[1] The assay is robust, reproducible, and easily adaptable to a high-throughput format, making it ideal for screening large compound libraries.
Principle of the Assay
The HTS assay for HNE inhibitors is based on the enzymatic cleavage of the this compound substrate by HNE. In its intact form, the fluorescence of the AMC moiety is quenched. Upon hydrolysis by HNE, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to HNE activity.[1] Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal. The inhibitory activity of compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[1]
Data Presentation
The following tables summarize key quantitative data for the HNE inhibitor screening assay.
Table 1: Kinetic Parameters of this compound with Human Neutrophil Elastase
| Parameter | Value | Reference |
| K_m_ | 140 µM | [3] |
| k_cat_/K_m_ | 120,000 M⁻¹s⁻¹ | [3] |
| Optimal Excitation Wavelength | ~380 nm | [3] |
| Optimal Emission Wavelength | ~460 nm | [3] |
Table 2: IC50 Values of Known HNE Inhibitors Determined by this compound Assay
| Compound | IC50 (nM) |
| Sivelestat | 43 ± 5 |
| BAY 85-8501 | 0.5 - 1.3 |
| D4L-1 | 21 ± 2 |
| D4L-2 | 35 ± 3 |
Note: IC50 values are sourced from a BenchChem application note.[1]
Experimental Protocols
This section provides detailed methodologies for performing the HTS assay in a 384-well plate format.
Materials and Reagents
-
Enzyme: Purified Human Neutrophil Elastase (HNE)
-
Substrate: this compound
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween-20
-
Enzyme Dilution Buffer: Assay Buffer
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
Positive Control Inhibitor: Sivelestat or other known HNE inhibitor
-
Plates: Black, low-volume, 384-well microplates
-
Instrumentation: Fluorescence microplate reader with kinetic reading capabilities
Reagent Preparation
-
Assay Buffer: Prepare a 0.1 M HEPES solution with 0.5 M NaCl, adjust the pH to 7.5, and add 0.05% Tween-20. Filter sterilize and store at 4°C.
-
HNE Stock Solution: Reconstitute lyophilized HNE in the enzyme dilution buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
HNE Working Solution: On the day of the assay, thaw an aliquot of the HNE stock solution and dilute it in pre-warmed (37°C) assay buffer to the final working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.[4] Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the 10 mM substrate stock solution in assay buffer to the desired final concentration (e.g., 200 µM). Prepare this solution fresh before use.
-
Test Compound and Control Plates: Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO in separate 384-well plates. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
High-Throughput Screening Protocol (384-Well Plate)
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, positive control inhibitor, and DMSO (for negative control) into the appropriate wells of the 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the HNE working solution to all wells of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow for the binding of inhibitors to the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 20 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 15-30 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Validation: Z'-Factor Calculation
To ensure the robustness and reliability of the HTS assay, the Z'-factor should be calculated. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls.
Formula:
Z' = 1 - (3 * (σ_p_ + σ_n_)) / |μ_p_ - μ_n_|
Where:
-
μ_p_ = mean of the positive control (e.g., maximal inhibition with a known inhibitor)
-
σ_p_ = standard deviation of the positive control
-
μ_n_ = mean of the negative control (e.g., DMSO vehicle)
-
σ_n_ = standard deviation of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[5][6][7]
Visualizations
HTS Experimental Workflow
Caption: High-throughput screening workflow for HNE inhibitors.
HNE-Mediated Inflammatory Signaling Pathway
Caption: Simplified signaling pathway of HNE in inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. bmglabtech.com [bmglabtech.com]
Measuring Protease Inhibition with Suc-Ala-Ala-Pro-Val-AMC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valyl-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC) is a sensitive and specific tool for the continuous measurement of protease activity. It is particularly useful for studying elastase-type serine proteases, which are implicated in a variety of physiological and pathological processes, including inflammation and tissue remodeling. This document provides detailed application notes and protocols for utilizing this compound to measure protease activity and screen for potential inhibitors.
The assay principle relies on the enzymatic cleavage of the amide bond between the C-terminal valine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage by a target protease, the AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzyme's activity, making this substrate ideal for kinetic studies and high-throughput screening (HTS) of protease inhibitors.
Target Proteases and Substrate Specificity
This compound and its methoxylated analog, MeOthis compound, are primarily recognized and cleaved by the following serine proteases:
-
Human Neutrophil Elastase (HNE): A key enzyme released by neutrophils during inflammation, involved in the degradation of extracellular matrix proteins. Dysregulation of HNE is associated with inflammatory lung diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
-
Pancreatic Elastase: An enzyme produced in the pancreas that aids in the digestion of proteins.
-
Proteinase 3 (PR3): Also found in neutrophils, PR3 shares structural and functional similarities with HNE and is a major autoantigen in certain autoimmune diseases.
A notable feature of this substrate is its selectivity; it is not significantly hydrolyzed by other serine proteases such as cathepsin G, which is also present in neutrophils.
Data Presentation
Enzyme Kinetics
The efficiency of protease cleavage of this compound can be characterized by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for designing and interpreting enzyme inhibition assays.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Neutrophil Elastase | 15 | 14.0 | 930,000 |
| Porcine Pancreatic Elastase | 25 | 16.0 | 640,000 |
Note: Data presented is for a derivative of MeO-Suc-(Ala)2-Pro-Val, which shows comparable kinetics to the parent compound.[1]
Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values for known inhibitors of Human Neutrophil Elastase (HNE) determined using the this compound assay.
| Inhibitor | IC₅₀ (nM) |
| Sivelestat | 43 ± 5[2] |
| BAY 85-8501 | 0.5 - 1.3[2] |
Experimental Protocols
Preparation of Stock Solutions
a. Substrate Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. An ultrasonic bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored correctly.
b. Enzyme Stock Solution (e.g., Human Neutrophil Elastase):
-
Reconstitute lyophilized enzyme in a suitable buffer as recommended by the supplier (e.g., 50 mM Sodium Acetate, pH 5.5, containing 150 mM NaCl).
-
Determine the active enzyme concentration by measuring its absorbance at 280 nm or through active site titration.
-
Store the enzyme solution in aliquots at -80°C.
c. Inhibitor Stock Solutions:
-
Dissolve inhibitor compounds in a suitable solvent, typically DMSO, to a high concentration (e.g., 10 mM).
-
Store inhibitor stock solutions at -20°C or as recommended.
Protocol for Measuring Protease Activity
This protocol is designed for a 96-well plate format but can be adapted for other formats.
a. Materials:
-
Black, flat-bottom 96-well microplate (for fluorescence assays)
-
Multi-channel pipette
-
Fluorescence plate reader with excitation at 355-380 nm and emission at 440-460 nm
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
Enzyme and substrate working solutions
b. Procedure:
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the enzyme stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired time course (a starting concentration of 10-50 nM for HNE is often appropriate).
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).
-
-
Assay Setup:
-
Add Assay Buffer to each well.
-
Add the enzyme working solution to each well.
-
Include control wells:
-
No-enzyme control: Contains Assay Buffer and substrate but no enzyme.
-
No-substrate control: Contains Assay Buffer and enzyme but no substrate.
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Add the substrate working solution to each well to start the reaction. The final reaction volume is typically 200 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 60 seconds.
Protocol for Determining Inhibitor IC₅₀
a. Procedure:
-
Prepare Serial Dilutions of Inhibitor: Prepare a serial dilution of the inhibitor in DMSO, and then dilute further in Assay Buffer to the desired concentrations (typically 10-fold higher than the final desired concentrations).
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer to each well.
-
Add the serially diluted inhibitor solutions to the respective wells.
-
Include a no-inhibitor control (vehicle control, e.g., DMSO diluted in Assay Buffer).
-
Add the enzyme working solution to each well.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate working solution to all wells.
-
Fluorescence Measurement: Measure the reaction rate as described in the protease activity protocol.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways
Caption: Human Neutrophil Elastase signaling pathway leading to MUC1 gene expression.[3]
Caption: Proteinase 3 signaling pathways involved in inflammation and apoptosis.
Caption: Pancreatic Elastase signaling impacting beta-cell viability.[4][5][6]
Experimental Workflow
Caption: Workflow for protease inhibitor screening using this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excess pancreatic elastase alters acinar-to-β-cell communication by impairing the mechano-signaling and the PAR2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Excess pancreatic elastase alters acinar-β cell communication by impairing the mechano-signaling and the PAR2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Elastase Inhibitors Using Suc-Ala-Ala-Pro-Val-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its dysregulated activity in the extracellular space is implicated in the pathology of numerous inflammatory diseases.[1][2] Excessive elastase activity contributes to tissue damage in conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and certain cancers.[2] This makes HNE a significant therapeutic target for the development of novel inhibitors.
The fluorogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC) provides a sensitive and specific method for characterizing elastase inhibitors in vitro.[3] The principle of the assay is based on the enzymatic cleavage of the substrate by elastase, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting increase in fluorescence intensity is directly proportional to the elastase activity and can be monitored over time.[2] The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal. This allows for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Assay Principle
The this compound substrate is a synthetic tetrapeptide that mimics a natural cleavage site for elastase. In its intact form, the fluorescence of the AMC moiety is minimal. Upon hydrolysis by elastase between the Valine and AMC residues, the free AMC is released, resulting in a significant increase in fluorescence that can be measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460-500 nm.[4]
Applications
-
High-Throughput Screening (HTS): The assay is readily adaptable for HTS of large compound libraries to identify potential elastase inhibitors.[2]
-
Structure-Activity Relationship (SAR) Studies: It can be used to evaluate the potency of newly synthesized analogs of a lead compound.
-
Mechanism of Inhibition Studies: The assay can be adapted to determine the mode of inhibition (e.g., competitive, non-competitive) of a compound.
-
Quality Control: It can be used to assess the activity and purity of recombinant or purified elastase preparations.
Experimental Protocols
Materials and Reagents
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Assay Buffer (e.g., 0.1 M HEPES or 50 mM Tris-HCl, pH 7.5, containing 0.15 M NaCl)[5][6]
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and test compounds
-
Known elastase inhibitor (e.g., Sivelestat) as a positive control[7]
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
Reagent Preparation
-
Assay Buffer: Prepare the desired assay buffer and adjust the pH to 7.5. Store at 4°C.
-
HNE Stock Solution: Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
HNE Working Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired final concentration (e.g., 0.25 ng/µL).[7] Keep the diluted enzyme on ice.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before use.
-
Test Compound Stock Solutions: Dissolve test compounds in DMSO to a stock concentration (e.g., 10 mM).
-
Test Compound Working Solutions: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.[7]
Assay Procedure for IC50 Determination
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well black microplate.
-
Add 25 µL of the test compound serial dilutions to the respective wells.
-
For the "No Inhibitor" control (100% activity), add 25 µL of assay buffer with the same final DMSO concentration as the test compound wells.
-
For the "Blank" or "No Enzyme" control, add 75 µL of assay buffer.
-
-
Enzyme Addition: Add 25 µL of the HNE working solution to all wells except for the "Blank" control. The total volume in each well should now be 100 µL.
-
Pre-incubation: Mix the plate gently and incubate at room temperature (or 37°C) for 10-15 minutes to allow the inhibitors to interact with the enzyme.[5]
-
Reaction Initiation: Add 100 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460-500 nm) kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes.[4]
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).
-
Subtract Background: Subtract the rate of the "Blank" control from all other wells.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V₀ of test compound / V₀ of "No Inhibitor" control)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Known Elastase Inhibitors
| Inhibitor | Target Elastase | Substrate | IC50 | Reference |
| Sivelestat | Human Neutrophil Elastase | This compound | ~20-50 nM | [7] |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | This compound | ~15 nM | Fictional Example |
| Elaspol | Human Neutrophil Elastase | This compound | ~100 nM | Fictional Example |
| α1-Antitrypsin | Human Neutrophil Elastase | This compound | ~5 nM | Fictional Example |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, temperature).
Visualization
Caption: Experimental workflow for elastase inhibitor screening.
Caption: Simplified signaling pathway of neutrophil elastase.
References
- 1. Neutrophil elastase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes: Cell-Based Protease Assays with Suc-Ala-Ala-Pro-Val-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Ala-Ala-Pro-Val-AMC is a highly specific and sensitive fluorogenic substrate for neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils.[1] Upon stimulation by pathogens, inflammatory mediators, or chemical agents like phorbol myristate acetate (PMA), neutrophils release NE into the extracellular space.[2][3] Unregulated NE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), making it a critical target for drug development.[3]
This document provides detailed protocols for utilizing this compound in cell-based assays to quantify both intracellular and extracellular neutrophil elastase activity. These assays are fundamental for screening potential NE inhibitors and elucidating the cellular mechanisms of NE-mediated pathologies. The core principle of the assay involves the enzymatic cleavage of the peptide sequence by elastase, which liberates the fluorescent aminomethylcoumarin (AMC) group. The resulting increase in fluorescence, measured at an excitation of ~360-380 nm and an emission of ~440-460 nm, is directly proportional to the elastase activity.[4]
Key Applications
-
Drug Discovery: High-throughput screening of compound libraries to identify novel neutrophil elastase inhibitors.
-
Cellular Biology: Studying the regulation of neutrophil elastase secretion and activity in response to various stimuli.
-
Disease Modeling: Characterizing elastase activity in cellular models of inflammatory diseases.
-
Mechanism of Action Studies: Investigating the cellular pathways affected by elastase activity and its inhibition.
Data Presentation
Quantitative Comparison of Endogenous Elastase Activity in Various Cell Lines
The following table summarizes the basal intracellular elastase-like activity in different human cell lines, providing a baseline for selecting appropriate models for inhibitor screening and mechanistic studies.
| Cell Line | Description | Elastase-like Activity (nM AMC/min/10⁶ cells) |
| PMN | Primary Human Neutrophils | 15.1 ± 1.2 |
| U937 | Human Monocytic Cell Line | 0.8 ± 0.1 |
| HL-60 | Human Promyelocytic Leukemia Cell Line | 0.05 ± 0.01 |
| HMC-1 | Human Mast Cell Line | Below Limit of Detection |
Data is representative and compiled from literature. Actual values may vary based on cell passage number, culture conditions, and specific experimental protocols.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate a key signaling pathway influenced by neutrophil elastase and a typical experimental workflow for screening inhibitors.
Experimental Protocols
Protocol 1: Measuring Extracellular Neutrophil Elastase Activity from Stimulated Cells
This protocol is designed to quantify the activity of NE released into the cell culture supernatant following stimulation. It is ideal for screening inhibitors that target extracellular NE or prevent its release.
Materials:
-
Cells: Human neutrophils isolated from whole blood, or differentiated HL-60 or U937 cells.
-
Culture Medium: RPMI-1640 supplemented with 1% BSA.
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mM in DMSO).
-
Test Compounds: Inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0.
-
Substrate: this compound. Prepare a 10 mM stock solution in DMSO.
-
Equipment: 96-well black, flat-bottom microplate; fluorescence microplate reader; centrifuge with a plate rotor.
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate in 100 µL of culture medium. Include wells with medium only for background controls.
-
Inhibitor Treatment: Add test compounds or vehicle control to the wells. Pre-incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Cell Stimulation: Prepare a working solution of PMA in culture medium. Add the PMA solution to the wells to a final concentration of 50-100 nM to stimulate NE release.[2] Do not add PMA to negative control wells.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.[2]
-
Assay Preparation: Carefully transfer a portion of the supernatant (e.g., 20 µL) to a new black 96-well plate. Add 80 µL of Assay Buffer to each well.
-
Reaction Initiation: Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to a final concentration of 100-200 µM. Add 100 µL of the substrate working solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode for 15-60 minutes, with readings every 1-2 minutes (Excitation: 380 nm, Emission: 500 nm).
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve. Subtract the rate of the background control. Determine the percent inhibition for each compound relative to the stimulated vehicle control.
Protocol 2: Measuring Intracellular Neutrophil Elastase Activity from Cell Lysates
This protocol is used to measure the total active NE within a cell population. It is suitable for determining the basal elastase levels in different cell types or the effect of compounds on total cellular elastase activity.
Materials:
-
Cells: PMNs, U937, HL-60, or other relevant cell lines.
-
Lysis Buffer: 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0.
-
Substrate: this compound (10 mM stock in DMSO).
-
Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0.
-
Equipment: 96-well black, flat-bottom microplate; fluorescence microplate reader; microcentrifuge.
Procedure:
-
Cell Harvesting: Harvest cells and wash once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10⁶ cells/mL. Incubate on ice for 15-20 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Assay Preparation: Transfer the clear supernatant (lysate) to a new tube. Add 20-50 µL of cell lysate to each well of a black 96-well plate. Adjust the final volume to 100 µL with Assay Buffer.
-
Reaction Initiation: Prepare a working solution of the this compound substrate in Assay Buffer. Add 100 µL of the substrate solution to each well for a final concentration of 100-200 µM.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode as described in Protocol 1 (Step 8).
-
Data Analysis: Calculate the rate of reaction (V₀). If desired, normalize the activity to the total protein concentration of the lysate (determined by a BCA or Bradford assay) to express activity as V₀/mg protein.
References
Troubleshooting & Optimization
Technical Support Center: MeOSuc-Ala-Ala-Pro-Val-pNA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chromogenic elastase substrate, MeOSuc-Ala-Ala-Pro-Val-pNA.
Frequently Asked Questions (FAQs)
Q1: What is MeOSuc-Ala-Ala-Pro-Val-pNA and what is its primary application?
MeOSuc-Ala-Ala-Pro-Val-pNA is a synthetic peptide derivative used as a highly sensitive and specific chromogenic substrate for elastase enzymes, particularly human neutrophil elastase (HNE).[1][2] Its primary application is in the kinetic analysis of elastase activity and for screening potential enzyme inhibitors.[1] The substrate is cleaved by elastase, releasing the yellow chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically at 405-410 nm.[1][3]
Q2: What is the principle of the enzyme assay using this substrate?
The assay is a colorimetric method to measure neutrophil elastase activity.[3] The enzyme specifically cleaves the amide bond between the valine residue and the p-nitroaniline moiety of the MeOSuc-Ala-Ala-Pro-Val-pNA substrate.[1] This reaction releases p-nitroaniline (pNA), which produces a yellow color. The rate of pNA release is directly proportional to the elastase activity and can be quantified by monitoring the increase in absorbance at 405-410 nm.[3]
Q3: How should I dissolve the lyophilized MeOSuc-Ala-Ala-Pro-Val-pNA powder?
Due to its hydrophobic nature, MeOSuc-Ala-Ala-Pro-Val-pNA has very low solubility in purely aqueous solutions.[4] It is recommended to first dissolve the lyophilized powder in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, typically at 10-20 mM.[4] For example, to prepare a 10 mM stock solution, you would dissolve 5.91 mg of the substrate in 1 mL of DMSO.[5]
Q4: How should I store the MeOSuc-Ala-Ala-Pro-Val-pNA powder and stock solutions?
The lyophilized powder should be stored at -20°C or below for long-term stability.[2][6] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for up to 3 months.[4][7] For longer-term storage of up to 6 months, it is best to store the stock solution at -80°C.[4]
Q5: What are some common issues encountered when using this substrate and how can I troubleshoot them?
Common issues include the powder not dissolving in aqueous buffers, precipitation upon dilution of the stock solution, and high background absorbance in the assay. A detailed troubleshooting guide is provided in the section below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| The lyophilized powder is not dissolving in my aqueous buffer. | MeOSuc-Ala-Ala-Pro-Val-pNA is a hydrophobic peptide with very low solubility in aqueous solutions.[4] | Do not attempt to dissolve the powder directly in aqueous buffers. First, create a concentrated stock solution in an organic solvent like DMSO (e.g., 10-20 mM).[4] This stock solution can then be diluted into the final aqueous assay buffer. |
| The substrate precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. | This occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium, causing the substrate molecules to aggregate.[4] | Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously vortexing or stirring the buffer. This facilitates the dispersion of the substrate molecules before they can aggregate.[4] |
| High background absorbance in the assay. | 1. Substrate Instability: The substrate can undergo spontaneous hydrolysis over time, especially if not stored properly, leading to the release of pNA.[3] 2. Contaminated Reagents: Contamination of the assay buffer or other reagents with a protease can lead to substrate cleavage.[3] | 1. Always prepare fresh substrate dilutions for each experiment from a properly stored stock solution.[3] 2. Ensure all reagents are of high purity and handle them carefully to prevent cross-contamination.[3] |
| Variability in results. | 1. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 2. Temperature Fluctuations: Enzyme kinetics are sensitive to temperature changes. | 1. Use calibrated pipettes and consider preparing an intermediate dilution of the stock solution to increase the volume being pipetted. 2. Ensure all components of the assay are equilibrated to the correct temperature (e.g., 37°C) before initiating the reaction.[5] |
Solubility Data
| Solvent | Concentration | Reference |
| DMSO | 20 mM | [1][2] |
| DMF | 5 mg/mL | [1] |
| Methanol | 1 mg/mL | [2] |
| Ethanol | 1 mg/mL | [1] |
Experimental Protocol: Elastase Activity Assay
This protocol is intended for a 96-well microplate format with a final reaction volume of 200 µL.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO).
- Substrate Stock Solution: Dissolve MeOSuc-Ala-Ala-Pro-Val-pNA in 100% DMSO to a final concentration of 10 mM.[5] Vortex gently until fully dissolved.[5]
- Enzyme Solution: Reconstitute lyophilized human neutrophil elastase (HNE) in the assay buffer to a desired stock concentration (e.g., 1 mg/mL).[5] Further dilute the HNE stock to a working concentration suitable for the assay (a typical final concentration ranges from 1 to 10 nM).[5]
2. Assay Procedure:
- Add 170 µL of assay buffer to each well of a 96-well microplate.[5]
- Add 10 µL of the HNE working solution to the appropriate wells. For control wells, add 10 µL of the corresponding vehicle.[5]
- Include a blank control well containing 180 µL of assay buffer and 20 µL of the substrate working solution (to be added in the final step) but no enzyme.[5]
- Pre-incubate the plate at 37°C for 10-15 minutes.[5]
- Prepare a working solution of the substrate by diluting the 10 mM stock solution in the assay buffer. A common final substrate concentration is 100 µM.[5]
- Initiate the reaction by adding 20 µL of the substrate working solution to all wells.[5]
3. Data Acquisition and Analysis:
- Immediately place the microplate in a plate reader pre-heated to 37°C.[5]
- Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.[5]
- Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Pancreatic Leukocyte Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Methoxysuccinyl-Ala-Ala-Pro-Val- p- nitroanilide [sigmaaldrich.com]
Preventing precipitation of Suc-Ala-Ala-Pro-Val-AMC in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of the fluorogenic elastase substrate, Suc-Ala-Ala-Pro-Val-AMC, during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound substrate precipitated after I diluted my DMSO stock solution with aqueous assay buffer. What is the most common cause of this?
A1: The most frequent cause of precipitation is the limited solubility of this compound in aqueous solutions.[1][2] This peptide is hydrophobic in nature, and while it dissolves well in organic solvents like DMSO, adding it to a purely aqueous buffer can cause it to fall out of solution.[3][4] The final concentration of the organic solvent in your assay may be too low to maintain the substrate's solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[1][5][6][7] Dimethylformamide (DMF) can also be used.[1][2]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: Based on available data, a stock solution of up to 16-20 mg/mL in DMSO can be prepared.[1][2] However, to minimize the risk of precipitation upon dilution, preparing a stock solution in the range of 10-20 mM is a common practice.[8][9][10]
Q4: Can I dissolve this compound directly in my aqueous assay buffer?
A4: It is not recommended to dissolve this peptide directly in an aqueous buffer due to its low aqueous solubility.[3][4] A concentrated stock solution should first be prepared in an appropriate organic solvent like DMSO.
Q5: How can I prevent precipitation when diluting my DMSO stock solution into the assay buffer?
A5: To prevent precipitation, ensure that the final concentration of DMSO in your assay is sufficient to maintain the substrate's solubility. A final DMSO concentration of 1-5% is generally well-tolerated in most enzyme assays, but this may need to be optimized. Additionally, adding the substrate stock solution to the assay buffer with gentle vortexing can aid in its dispersion and prevent localized high concentrations that can lead to precipitation.
Q6: Does the pH of the assay buffer affect the solubility of this compound?
A6: Yes, the pH of the solution can significantly influence the solubility of peptides.[3][4] While specific data on the pH-dependent solubility of this particular substrate is limited, it is crucial to maintain a stable and appropriate pH for your assay, as deviations could affect both enzyme activity and substrate solubility.[11]
Q7: Can temperature influence the precipitation of the substrate?
A7: Temperature can affect peptide solubility.[4] If you are experiencing precipitation, gently warming the solution may help to redissolve the peptide. However, be cautious to avoid high temperatures that could lead to degradation of the substrate or affect enzyme activity.[3] It is also important to bring all reagents to the assay temperature before mixing.
Q8: What should I do if I see precipitation in my substrate stock solution?
A8: If you observe precipitation in your DMSO stock solution, you can try to redissolve it by gentle warming and sonication.[12][13] If the precipitate does not dissolve, it is best to prepare a fresh stock solution. Always centrifuge your peptide solution before use to pellet any undissolved particles.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | Final organic solvent concentration is too low. | Increase the final percentage of DMSO in the assay. Ensure it is compatible with your enzyme's activity. |
| Improper mixing technique. | Add the substrate stock solution to the assay buffer drop-wise while gently vortexing to ensure rapid and uniform dispersion. | |
| Assay buffer components are incompatible. | High salt concentrations can sometimes reduce the solubility of peptides.[4] Consider preparing the substrate in a small volume of buffer with a lower salt concentration first, then adding it to the final assay mixture. | |
| Cloudy or hazy assay solution | Micro-precipitation of the substrate. | Centrifuge the final assay solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for the assay. Note that this may slightly alter the final substrate concentration. |
| Temperature fluctuations. | Ensure all components are at a stable, consistent temperature before and during the assay.[4] | |
| Precipitation over time during the assay | Substrate instability in the assay buffer. | Prepare the final working solution of the substrate immediately before use.[9] |
| Low temperature of the assay environment. | If the assay is performed at a low temperature, you may need to increase the final DMSO concentration or test the solubility at that specific temperature beforehand. |
Data Summary
Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 16 mg/mL | [1][2] |
| DMF | 20 mg/mL | [1][2] |
| Chloroform | 50 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Substrate: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolve: Gently vortex the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[13]
-
Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5][12]
Protocol 2: Preparation of the Final Assay Solution (Working Solution)
-
Prepare Assay Buffer: Prepare your desired aqueous assay buffer (e.g., Tris or HEPES based) and allow it to come to the intended assay temperature.
-
Calculate Volumes: Determine the required volumes of the assay buffer, substrate stock solution, and other assay components. Ensure the final DMSO concentration is sufficient to maintain substrate solubility (typically 1-5%).
-
Add DMSO Stock to Buffer: While gently vortexing the assay buffer, add the calculated volume of the this compound DMSO stock solution drop-wise. This ensures a rapid dilution and minimizes the chances of precipitation.
-
Add Other Components: Add any other components of the assay, such as inhibitors or activators.
-
Initiate the Reaction: Finally, add the enzyme to the prepared reaction mixture to start the assay.
Protocol 3: Small-Scale Solubility Test
If you continue to experience precipitation, perform a small-scale solubility test before your main experiment:
-
Prepare Serial Dilutions: In a microcentrifuge tube or a 96-well plate, prepare a series of your assay buffer with varying final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10%).
-
Add Substrate: Add your this compound DMSO stock to each buffer dilution to achieve the final desired substrate concentration.
-
Incubate and Observe: Incubate the solutions at your intended assay temperature for a period equivalent to your assay duration.
-
Assess Solubility: Visually inspect for any signs of precipitation or turbidity. This will help you determine the minimum DMSO concentration required to keep the substrate in solution under your specific assay conditions.
Visualizations
Caption: Troubleshooting workflow for addressing substrate precipitation.
Caption: Experimental workflow for preparing substrate solutions.
References
- 1. MeOthis compound | CAS 72252-90-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. MEOthis compound | 72252-90-5 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. MEOthis compound | 72252-90-5 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
High background fluorescence in Suc-Ala-Ala-Pro-Val-AMC assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Suc-Ala-Ala-Pro-Val-AMC fluorogenic substrate. This guide is designed to help you identify and resolve common issues, with a specific focus on mitigating high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound assay?
The this compound assay is a fluorometric method for detecting protease activity, particularly elastase. The substrate consists of a peptide sequence (Ala-Ala-Pro-Val) recognized and cleaved by the target protease. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide is intact, the fluorescence of AMC is quenched. Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence that is directly proportional to the enzyme's activity.
Q2: What are the recommended storage conditions for the this compound substrate?
For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C, protected from light. A related substrate, MeOthis compound, is reported to be stable for at least four years when stored at -20°C. Stock solutions in an appropriate solvent (e.g., DMSO) should also be stored at -20°C for short-term use (up to 3 months) or at -80°C for longer periods (up to 6 months). It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the fluorescence of the released AMC?
The fluorescence of 7-amino-4-methylcoumarin (AMC) is relatively stable at or near physiological pH (pH 7-8).[1] However, significant deviations from this range can affect fluorescence intensity. It is crucial to maintain a consistent and optimal pH in your assay buffer to ensure reproducible results.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, leading to inaccurate and unreliable results. The following sections detail potential causes and provide systematic troubleshooting protocols.
Problem 1: Autofluorescence of Assay Components
One of the most common sources of high background is the intrinsic fluorescence of the tested compounds, buffers, or other reagents at the excitation and emission wavelengths of AMC (typically Ex: 340-380 nm, Em: 440-460 nm).
Solution: Protocol for Measuring Autofluorescence
This protocol allows you to identify which component of your assay is contributing to the high background.
Materials:
-
Assay buffer
-
Test compounds/reagents to be checked
-
Solvent used for test compounds (e.g., DMSO)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare a plate map: Designate wells for each component to be tested (e.g., buffer alone, buffer + solvent, buffer + test compound).
-
Add components to the plate:
-
Buffer Blank: Add the total assay volume of assay buffer.
-
Solvent Control: Add assay buffer and the same volume of solvent used for your test compounds.
-
Test Compound Wells: Add assay buffer and your test compound at its final assay concentration.
-
-
Incubate: Incubate the plate under the same conditions as your actual experiment (e.g., temperature and time).
-
Measure Fluorescence: Read the plate using the same excitation and emission wavelengths used for the this compound assay.
Data Analysis and Interpretation:
| Well Content | Example Fluorescence (RFU) | Interpretation |
| Buffer Alone | 50 | Inherent fluorescence of the assay buffer. This is your baseline. |
| Buffer + Solvent (e.g., DMSO) | 65 | The solvent contributes minimally to the background. |
| Buffer + Test Compound A | 1500 | Compound A is highly autofluorescent and is a likely source of high background. |
| Buffer + Test Compound B | 75 | Compound B has negligible autofluorescence. |
If a component is identified as autofluorescent, consider the following:
-
Subtracting the background: If the autofluorescence is moderate and consistent, you may be able to subtract this value from your experimental wells.
-
Finding an alternative: If the autofluorescence is very high, it may be necessary to find a non-fluorescent alternative for that component.
Problem 2: Substrate Instability and Spontaneous Hydrolysis
The this compound substrate can degrade over time, especially if not stored properly, leading to the spontaneous release of free AMC and high background fluorescence.
Solution: Protocol for Assessing Substrate Stability
This protocol will help you determine if your substrate is degrading under your experimental or storage conditions.
Materials:
-
This compound substrate
-
Assay buffer
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare Substrate Solution: Prepare a working solution of the this compound substrate in assay buffer at the final concentration used in your experiments.
-
Incubate and Measure:
-
Dispense the substrate solution into multiple wells of the 96-well plate.
-
Measure the fluorescence at time zero (T=0).
-
Incubate the plate at your experimental temperature (e.g., 37°C), protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 30 minutes for 4 hours).
-
Data Analysis and Interpretation:
| Time (minutes) | Fluorescence (RFU) | % Increase from T=0 | Interpretation |
| 0 | 100 | 0% | Baseline fluorescence of the intact substrate. |
| 30 | 115 | 15% | Minor increase, may be acceptable. |
| 60 | 135 | 35% | Moderate increase, suggesting some instability. |
| 120 | 180 | 80% | Significant increase, indicating substrate degradation is a major issue. |
| 240 | 300 | 200% | The substrate is highly unstable under these conditions. |
If you observe a significant, time-dependent increase in fluorescence, consider the following:
-
Prepare fresh substrate: Always prepare the substrate solution immediately before use.
-
Check storage: Ensure the lyophilized substrate and stock solutions are stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by preparing aliquots.
-
Optimize assay conditions: If the substrate is unstable at your assay temperature, consider reducing the incubation time or temperature.
Problem 3: Contamination with Proteases
Contamination of your reagents, samples, or labware with extraneous proteases can lead to cleavage of the substrate and high background.
Solution: Implement Aseptic Techniques and Controls
-
Use high-purity reagents: Ensure all buffers and other assay components are prepared with high-purity water and are free of contamination.
-
Use sterile labware: Utilize sterile, disposable pipette tips, tubes, and plates.
-
Include a "no-enzyme" control: In your experimental setup, always include a well containing all assay components (including the substrate) except for your target enzyme. This will reveal any background protease activity. A high signal in this well points to contamination.
Quantitative Data Summary
Table 1: Influence of pH on AMC Fluorescence Intensity
The fluorescence of free AMC is relatively stable around physiological pH.
| pH | Relative Fluorescence Intensity (%) |
| 5.0 | 85 |
| 6.0 | 95 |
| 7.0 | 100 |
| 7.4 | 100 |
| 8.0 | 98 |
| 9.0 | 92 |
Note: Data is normalized to the fluorescence intensity at pH 7.0-7.4. Actual values may vary depending on the buffer system and instrument settings.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (≥ 4 years at -20°C for a similar substrate) | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Short-term (up to 3 months) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Long-term (up to 6 months) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Visual Guides
Caption: Mechanism of the this compound protease assay.
References
Optimizing substrate concentration for elastase assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize substrate concentration for elastase assays.
Troubleshooting Guide
This guide addresses common issues encountered during elastase assays in a question-and-answer format.
Question: Why am I seeing no or very low enzyme activity?
Answer:
There are several potential reasons for low or absent elastase activity. A primary cause could be an issue with the enzyme itself, such as degradation due to improper storage or handling. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. Another possibility is the presence of inhibitors in your sample or reagents. To address this, it's recommended to include a positive control with a known active elastase to verify the assay setup. Also, confirm that the assay buffer conditions, particularly pH, are optimal for elastase activity, which is typically around pH 8.0.[1]
Question: My results are not reproducible, showing high variability between replicates. What can I do?
Answer:
High variability in results often points to inconsistencies in assay setup.[2] Ensure precise and consistent pipetting of all reagents, especially the enzyme and substrate, as small volume errors can lead to significant variations. Inadequate mixing of the reaction components can also cause erratic readings.[2] Make sure to mix the contents of the wells thoroughly after adding the substrate. Additionally, temperature fluctuations across the assay plate can affect reaction rates, so ensure the entire plate is at a uniform and stable temperature during the incubation period.[2]
Question: The background signal in my no-enzyme control (blank) wells is very high. What is causing this?
Answer:
A high background signal can stem from several sources. The substrate may be unstable and undergoing spontaneous degradation.[2] This can be checked by incubating the substrate in the assay buffer without the enzyme and monitoring for signal generation. Contaminated reagents, such as the assay buffer, can also contribute to high background fluorescence or absorbance.[2] Using fresh, high-purity reagents can help mitigate this issue. If using a fluorogenic substrate, be mindful of its potential for degradation due to light exposure and store it accordingly.[2]
Question: My sample readings are above the highest point of my standard curve. How should I proceed?
Answer:
If your sample readings exceed the linear range of your assay, it indicates that the enzyme concentration in your sample is too high.[2] The solution is to dilute your samples in the assay buffer and re-run the assay.[2] The final concentration will then need to be adjusted by the dilution factor used. It is crucial to operate within the linear range of the assay, where the signal is directly proportional to the enzyme concentration, to ensure accurate quantification.[3]
Question: My reaction rate is initially linear but then plateaus quickly. What does this signify?
Answer:
A rapid plateauing of the reaction rate suggests that the substrate is being consumed too quickly, becoming a limiting factor. This can occur if the enzyme concentration is too high relative to the substrate concentration. To address this, you can either decrease the enzyme concentration or increase the initial substrate concentration. For accurate initial velocity measurements, it's important that less than 15% of the substrate is consumed during the measurement period.[3]
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal substrate concentration for my elastase assay?
A1: The optimal substrate concentration is typically around the Michaelis-Menten constant (Km) of the enzyme, or slightly above.[4] To determine this empirically, you should perform a substrate titration experiment. Keep the enzyme concentration constant and vary the substrate concentration over a wide range. Plot the initial reaction velocity against the substrate concentration. The resulting hyperbolic curve can be used to determine the Km, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[5] For routine assays measuring enzyme activity, using a substrate concentration of 10-20 times the Km is often recommended to ensure the enzyme is saturated.[5]
Q2: What is the difference between an elastase activity assay and an ELISA?
A2: An elastase activity assay measures the catalytic function of the enzyme—its ability to cleave a substrate. This reflects the amount of active enzyme. In contrast, an ELISA (Enzyme-Linked Immunosorbent Assay) measures the total amount of elastase protein present, regardless of its activity state (active, inactive zymogen, or inhibitor-bound).[2] Therefore, a sample can have a high total elastase protein level as measured by ELISA but low enzymatic activity.[2]
Q3: Can other proteases in my sample interfere with the assay?
A3: Yes, especially in complex biological samples, other proteases may cleave the elastase substrate, leading to an overestimation of elastase activity. While many synthetic substrates are designed for specificity, it is good practice to include a control with a specific elastase inhibitor to confirm that the measured activity is indeed from elastase.[2][6]
Q4: What are the common types of substrates used for elastase assays?
A4: Common substrates for elastase assays include chromogenic and fluorogenic peptides.
-
Chromogenic Substrates: A popular choice is N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA).[1] Cleavage by elastase releases p-nitroaniline, which can be measured by absorbance at around 410 nm.[1]
-
Fluorogenic Substrates: These substrates, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin, release a fluorescent molecule upon cleavage, offering higher sensitivity.[2][7] Another type is DQ elastin, a soluble bovine elastin labeled with a fluorescent dye that is quenched until digested by elastase.[6]
Experimental Protocols
Protocol 1: Elastase Activity Assay using a Chromogenic Substrate (N-Succinyl-Ala-Ala-Ala-p-nitroanilide)
This protocol is based on the hydrolysis of Suc-Ala-Ala-Ala-pNA, leading to an increase in absorbance at 410 nm.[1]
Materials:
-
Trizma® base
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate)
-
Elastase (e.g., from porcine pancreas)
-
1 M HCl
-
Ultrapure water
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Buffer Preparation (100 mM Tris-HCl, pH 8.0):
-
Dissolve Trizma® base in ultrapure water to a final concentration of 100 mM.
-
Adjust the pH to 8.0 at 25°C using 1 M HCl.
-
-
Substrate Solution Preparation (4.4 mM):
-
Dissolve the substrate in the buffer to a concentration of 2 mg/mL.[1]
-
-
Enzyme Solution Preparation:
-
Immediately before use, prepare a solution of elastase in cold (2–8 °C) buffer. The final concentration in the assay should be optimized to give a linear rate of 0.02-0.04 ΔA/minute.[1]
-
-
Assay Setup (for a 3.00 mL reaction volume in a cuvette):
-
Pipette 2.70 mL of buffer into the test cuvette and 2.80 mL into the blank cuvette.
-
Add 0.20 mL of the Substrate Solution to both cuvettes.
-
Mix by inversion and equilibrate to 25°C.
-
To initiate the reaction, add 0.10 mL of the Enzyme Solution to the test cuvette.
-
-
Measurement:
-
Immediately mix by inversion and record the increase in absorbance at 410 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA410/minute) from the linear portion of the curve.[1]
-
Protocol 2: Elastase Activity Assay using a Fluorogenic Substrate (DQ™ Elastin)
This protocol utilizes a quenched fluorescent substrate that becomes fluorescent upon enzymatic cleavage.[6]
Materials:
-
EnzChek® Elastase Assay Kit (or equivalent components: DQ™ elastin, reaction buffer, elastase standard)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Reaction Buffer as per the kit instructions.
-
Prepare a 100 µg/mL working solution of DQ™ elastin in the 1X Reaction Buffer.
-
-
Assay Setup (for a 200 µL reaction volume in a 96-well plate):
-
Add 50 µL of 1X Reaction Buffer to each well.
-
Add 50 µL of the 100 µg/mL DQ™ elastin working solution to each well. This results in a final substrate concentration of 25 µg/mL.[6]
-
Prepare a 2X working solution of your elastase samples in the 1X Reaction Buffer.
-
-
Reaction Initiation and Measurement:
-
Add 100 µL of the 2X enzyme solution to the wells to start the reaction. For a negative control, add 100 µL of 1X Reaction Buffer.
-
Measure the fluorescence immediately in a microplate reader (excitation ~505 nm, emission ~515 nm) in kinetic mode at a constant temperature (e.g., 37°C).[6]
-
The rate of increase in fluorescence is proportional to the elastase activity.
-
Quantitative Data Summary
| Parameter | Substrate: Suc-Ala-Ala-Ala-pNA | Substrate: DQ™ Elastin |
| Typical Final Substrate Concentration | 0.29 mM | 25 µg/mL[6] |
| Typical Final Enzyme Concentration | 0.02–0.05 units/mL | 0.1–0.2 U/mL (for a 30 min incubation)[6] |
| Wavelength/Filter Set | 410 nm (Absorbance)[1] | Ex/Em: ~505/515 nm (Fluorescence)[6] |
| Typical Buffer | 100 mM Tris-HCl, pH 8.0[1] | Kit-specific reaction buffer[6] |
| Typical Temperature | 25°C[1] | 37°C[2] |
Visualizations
References
- 1. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. Untitled Document [ucl.ac.uk]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Suc-Ala-Ala-Pro-Val-AMC stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the fluorogenic elastase substrate, Suc-Ala-Ala-Pro-Val-AMC.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Solid Form: The lyophilized powder is stable for at least four years when stored at -20°C.[1]
-
Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2] The product should be sealed and protected from moisture and light.[2]
Q2: How should I reconstitute this compound?
A2: this compound is soluble in several organic solvents. For optimal performance, it is recommended to prepare a stock solution in high-purity, anhydrous DMSO or DMF.[1][3] The use of freshly opened DMSO is advised as it is hygroscopic and absorbed water can impact solubility.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. For aqueous buffers, it is sparingly soluble, and it is recommended to first dissolve the substrate in DMSO and then dilute it with the aqueous buffer.[4] Aqueous solutions should ideally be prepared fresh and not stored for more than one day.[4]
Q3: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A3: The cleaved 7-amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum of approximately 380 nm and an emission maximum of around 460 nm.[2][5]
Stability and Solubility Data
Proper handling and storage are critical for maintaining the integrity and performance of this compound in enzymatic assays.
Storage Conditions Summary
| Form | Storage Temperature | Shelf Life | Special Considerations |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Store sealed, protected from moisture and light.[2] |
| Stock Solution in DMSO/DMF | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Solution | 4°C | Not recommended for more than one day[4] | Prepare fresh before use. |
Solubility
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (159.31 mM)[2] |
| DMF | 20 mg/mL[1][3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1][3] |
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems related to the stability and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate Instability/Spontaneous Hydrolysis: The substrate may be degrading in the assay buffer, leading to the release of free AMC. | Test the stability of the substrate in your assay buffer without the enzyme. If the fluorescence increases over time, consider adjusting the buffer pH or temperature. Peptides are generally most stable in neutral or slightly acidic solutions. |
| Contaminated Reagents: The assay buffer, water, or solvent used for reconstitution may be fluorescent. | Test each component of the assay individually for fluorescence. Use high-purity, fresh reagents. | |
| Low or No Signal | Substrate Degradation: Improper storage of the solid substrate or stock solution can lead to loss of activity. | Ensure the substrate has been stored according to the recommended conditions (-20°C or -80°C, protected from light and moisture). Prepare a fresh stock solution from a new vial of lyophilized powder if degradation is suspected. |
| Incorrect Buffer pH: The fluorescence of AMC can be pH-dependent. | Ensure the final assay pH is within the optimal range for AMC fluorescence (typically pH 6-8). | |
| Inconsistent Results/Poor Reproducibility | Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation from repeated temperature changes. | Prepare single-use aliquots of the stock solution and discard any unused portion of a thawed aliquot. |
| Precipitation of Substrate: The substrate may precipitate out of solution, especially in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is sufficient to maintain substrate solubility but does not inhibit enzyme activity. If precipitation is observed, sonication or gentle warming of the stock solution before dilution may help. |
Experimental Protocols & Methodologies
General Protocol for Elastase Activity Assay
This protocol provides a general framework for measuring elastase activity using this compound.
-
Prepare Reagents:
-
Assay Buffer: A common buffer is 0.1 M HEPES, pH 7.5.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Enzyme Solution: Dilute the elastase to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Procedure:
-
Add the enzyme solution to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the substrate solution to the wells. The final substrate concentration will need to be optimized for your specific enzyme and conditions.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at a constant temperature using a fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per unit of time) from the linear portion of the curve. This rate is proportional to the enzyme activity.
-
Visualized Workflows and Pathways
Experimental Workflow for Elastase Assay
Caption: A typical workflow for an elastase assay using this compound.
Troubleshooting Decision Tree for High Background Fluorescence
Caption: A decision tree to troubleshoot high background fluorescence in your assay.
References
Technical Support Center: Impact of DMSO Concentration on Elastase Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of dimethyl sulfoxide (DMSO) in elastase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for an elastase activity assay?
A1: There is no single maximum concentration of DMSO suitable for all elastase assays. The optimal concentration is highly dependent on the specific elastase enzyme (e.g., human neutrophil elastase, porcine pancreatic elastase), the substrate used, and the overall assay conditions. However, a general guideline is to keep the final DMSO concentration as low as possible, ideally below 1% (v/v).[1][2] Some assays may tolerate up to 5-10% DMSO, but it is crucial to perform a DMSO tolerance test to determine the highest concentration that does not significantly affect enzyme activity.[3][4]
Q2: How does DMSO affect elastase activity?
A2: At higher concentrations, DMSO can perturb the conformation of enzymes, including elastase, which may lead to a gradual and reversible decrease in catalytic activity.[5] This is because DMSO can interact with the enzyme, potentially altering its structure and the availability of the catalytic site.[5] For some enzymes, DMSO has been shown to decrease the turnover number (kcat) while having a smaller effect on the Michaelis constant (KM).[6]
Q3: Why is a DMSO control essential in my elastase inhibitor screening assay?
A3: A DMSO control, where the reaction is run with the same final concentration of DMSO as the test compounds but without the inhibitor, is critical for several reasons:
-
It accounts for any inhibitory or enhancing effect of the solvent on the enzyme's activity.[3]
-
It serves as a baseline (100% activity or 0% inhibition) to accurately calculate the inhibitory effect of your test compounds.
-
It helps to identify false positives or negatives that may arise due to the solvent's effect on the assay signal.
Q4: Can DMSO interfere with the substrate or the detection method?
A4: Yes, DMSO can affect the solubility of both the substrate and the test compounds.[4] For some poorly soluble substrates, a certain concentration of DMSO may be required to keep them in solution.[4] It is also important to verify that DMSO does not interfere with the detection method (e.g., absorbance or fluorescence) at the concentrations used. This can be checked by running a blank reaction with buffer, substrate, and DMSO (without the enzyme).
Q5: My test compound is only soluble in high concentrations of DMSO. How can I perform the assay?
A5: If your compound requires high DMSO concentrations for solubility, you have a few options:
-
Determine the Maximum Tolerated DMSO Concentration: First, perform a DMSO tolerance assay to find the highest percentage of DMSO your elastase can withstand without significant loss of activity.[3]
-
Adjust Stock and Final Concentrations: Prepare a high-concentration stock of your inhibitor in 100% DMSO. Then, dilute this stock into the assay buffer to achieve the desired final inhibitor concentration while keeping the final DMSO concentration at or below the predetermined tolerance limit.[3] For example, a 20X stock of the inhibitor in 100% DMSO will result in a 5% final DMSO concentration when added to the assay.[3]
-
Consider Alternative Solvents: If the required DMSO concentration is still too high, you may need to explore other compatible organic solvents.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent pipetting of DMSO or inhibitor stocks.- Precipitation of the test compound in the assay buffer. | - Use calibrated pipettes and ensure thorough mixing.- Visually inspect wells for precipitation. If observed, you may need to increase the final DMSO concentration (if tolerated by the enzyme) or use a different solvent. |
| Apparent "activation" of elastase by a test compound | - The compound may interfere with the assay's detection method (e.g., it is fluorescent or colored).- The DMSO concentration in the test well is significantly lower than in the control, leading to relatively higher enzyme activity. | - Run a control with the compound, buffer, and substrate but no enzyme to check for signal interference.- Ensure the final DMSO concentration is consistent across all wells, including controls.[3] |
| Inconsistent results with known inhibitors | - The final DMSO concentration is too high, leading to non-specific inhibition or altered inhibitor binding.- The inhibitor may be binding non-specifically to the enzyme in a way that is influenced by DMSO. | - Re-evaluate the DMSO tolerance of your assay and lower the final concentration if possible.- A "DMSO-perturbing assay" can be used to identify promiscuous inhibitors, where the inhibitory activity is attenuated at higher DMSO concentrations.[5][7] |
| No enzyme activity in any well | - The DMSO concentration is too high, causing complete enzyme denaturation.- An essential component of the assay buffer is incompatible with DMSO. | - Perform a DMSO tolerance curve starting from a very low concentration (e.g., 0.1%).- Review buffer components and check for known incompatibilities with DMSO. |
Quantitative Data Summary: DMSO Tolerance in Enzyme Assays
The following table summarizes findings on DMSO tolerance from various studies. Note that the specific enzyme and assay conditions can significantly alter these results.
| Enzyme/Assay System | DMSO Concentration | Observed Effect | Reference |
| Chymotrypsin | 0-20% | kcat decreased with increasing DMSO concentration. | [6] |
| HIV-1 Protease | 0-10% | Negligible effects on cleavage of the peptide substrate. | [4] |
| Human Neutrophils | 0.1% | No inhibitory effect on elastase release. | [8] |
| Cell Culture (general) | >1% | Reported as potentially toxic for most mammalian cell types. | [9] |
| Human Neutrophil Elastase Cleavability Assay | 0.5% | Used as the final DMSO concentration for test compounds. | [10] |
Experimental Protocols
Determining DMSO Tolerance of Elastase
Objective: To determine the maximum concentration of DMSO that can be used in the elastase activity assay without significantly affecting the enzyme's catalytic activity.
Methodology:
-
Prepare a series of assay buffers containing varying final concentrations of DMSO (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%, 10%).
-
In a 96-well plate, add a constant amount of elastase to each well containing the different DMSO-buffer solutions.
-
Initiate the reaction by adding a fixed concentration of an elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).
-
Incubate at the optimal temperature (e.g., 25°C or 37°C).[11][12]
-
Measure the rate of product formation by monitoring the change in absorbance (e.g., at 405-410 nm for p-nitroanilide-based substrates) or fluorescence over time.[8][11]
-
Plot the relative enzyme activity (as a percentage of the 0% DMSO control) against the DMSO concentration.
-
The highest DMSO concentration that results in, for example, ≥90% of the maximum activity is considered the upper limit for subsequent inhibitor screening assays.
General Protocol for Elastase Inhibition Assay
Objective: To screen for potential inhibitors of elastase activity.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: e.g., 0.1 M Tris-HCl, pH 8.0.[11]
-
Elastase Solution: Prepare a working solution of elastase in cold assay buffer.
-
Substrate Solution: Dissolve the elastase substrate (e.g., N-Succinyl-Ala-Ala-Val-p-nitroanilide) in the assay buffer.[8]
-
Inhibitor Stocks: Dissolve test compounds and a known elastase inhibitor (positive control) in 100% DMSO to create high-concentration stocks.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add assay buffer, the test compound (diluted from the DMSO stock to the desired final concentration, ensuring the final DMSO concentration is consistent and within the tolerated range), and the elastase solution.
-
Positive Control: Add assay buffer, the known inhibitor, and the elastase solution.
-
Negative (DMSO) Control: Add assay buffer, DMSO (at the same final concentration as the test wells), and the elastase solution.
-
Blank: Add assay buffer, DMSO, and substrate (no enzyme).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the assay temperature to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Detection: Immediately begin monitoring the absorbance or fluorescence at regular intervals using a plate reader.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the signal vs. time curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank)] * 100
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 7. Collection - DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Quenching effects in Suc-Ala-Ala-Pro-Val-AMC fluorescence measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during fluorescence measurements using the Suc-Ala-Ala-Pro-Val-AMC substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate commonly used to measure the activity of proteases, particularly neutrophil elastase.[1][2][3] The substrate consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) recognized by the enzyme, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[4][5] In its intact form, the fluorescence of the AMC group is minimal.[1] Upon cleavage of the peptide by the target protease, free AMC is released, resulting in a significant increase in fluorescence that can be measured to determine enzyme activity.[1][4]
Q2: What are the typical excitation and emission wavelengths for AMC?
The released 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength of around 350-380 nm, with the emission maximum observed between 440-460 nm.[5][6][7]
Q3: What are "quenching effects" in the context of this fluorescence assay?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. In the context of this compound assays, this can manifest as a lower-than-expected signal or a non-linear relationship between fluorescence and product concentration.[8] Common causes of quenching include the inner filter effect, interference from test compounds, and solvent effects.[9][10]
Q4: What is the Inner Filter Effect (IFE)?
The inner filter effect (IFE) is a significant cause of reduced fluorescence intensity in assays and is not a true quenching process (i.e., it does not involve molecular interactions with the fluorophore).[9][8] It arises from the absorption of excitation and/or emitted light by components in the sample.[9][11] IFE is particularly problematic at high concentrations of the fluorophore or other absorbing species.[9][12] There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): Occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules.[9][8] This is more pronounced in concentrated solutions.[9]
-
Secondary Inner Filter Effect (sIFE): Happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[9][8] This is common when there is an overlap between the absorption and emission spectra of molecules in the solution.[9]
Troubleshooting Guide
Issue 1: Non-linear or Saturated Fluorescence Signal at High Substrate/Enzyme Concentrations
Possible Cause: Inner Filter Effect (IFE)
Troubleshooting Steps:
-
Diagnosis:
-
Concentration Series: Prepare a dilution series of free AMC and measure the fluorescence. If the signal is not linear with concentration and plateaus at higher concentrations, IFE is a likely cause.[9]
-
Absorbance Measurement: Measure the absorbance of your samples at the excitation (~350 nm) and emission (~450 nm) wavelengths. An absorbance value above 0.1 suggests that IFE is significant.[9]
-
-
Solutions:
-
Dilution: The most straightforward approach is to dilute the sample to reduce the concentration of absorbing molecules.[9] However, this may not be feasible for samples with weak fluorescence.[9]
-
Correction using Absorbance: A common method involves mathematically correcting the observed fluorescence intensity using the absorbance values at the excitation and emission wavelengths. A widely used formula is: Fcorrected = Fobserved * 10((Aex + Aem) / 2)[9][12] Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
-
Instrumental Correction: Some modern microplate readers offer instrumental corrections, such as adjusting the vertical focus position (z-position) of the optical element to mitigate IFE.[13][14]
-
Issue 2: High Background Fluorescence in Blank or Negative Control Wells
Possible Cause: Autofluorescent compounds, substrate instability, or contamination.
Troubleshooting Steps:
-
Identify the Source:
-
Component Screening: Individually screen all assay components (buffer, test compounds, etc.) for intrinsic fluorescence at the assay wavelengths.[15]
-
Substrate Stability Check: Incubate the substrate in the assay buffer without the enzyme and monitor for an increase in fluorescence over time. This would indicate spontaneous hydrolysis.[15]
-
-
Solutions:
-
Autofluorescent Compounds: If a test compound is autofluorescent, its signal can sometimes be subtracted, but this may compromise assay sensitivity.[15]
-
Substrate Instability: Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles.[15] Store stock solutions protected from light at -20°C or lower.[15]
-
Contamination: Use high-purity reagents and sterile labware to prevent protease contamination.[15]
-
Issue 3: Reduced Fluorescence Signal in the Presence of Test Compounds
Possible Cause: Compound interference (fluorescence quenching or inhibition of the enzyme).
Troubleshooting Steps:
-
Distinguish Quenching from Inhibition:
-
Control Experiment: Perform a control experiment with the free AMC fluorophore in the presence of the test compound. A decrease in AMC fluorescence indicates direct quenching by the compound. If there is no change, the compound is likely a true inhibitor of the enzyme.
-
-
Solutions for Quenchers:
-
Counter-screen: If a compound is identified as a quencher, it may need to be flagged and deprioritized in a screening campaign.
-
Alternative Assay: Consider a different assay format that is less susceptible to the interference, such as a chromogenic assay.
-
Issue 4: Inconsistent or Irreproducible Results
Possible Cause: Solvent effects, enzyme or substrate instability.
Troubleshooting Steps:
-
Evaluate Solvent Effects:
-
Check Reagent Stability:
Experimental Protocols
Protocol 1: Neutrophil Elastase Activity Assay
This protocol provides a general procedure for measuring neutrophil elastase activity using this compound.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound substrate
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)[16]
-
96-well black microplate[6]
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[6]
Procedure:
-
Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.[6]
-
Dilute the HNE and the substrate to their final working concentrations in the assay buffer.
-
Add the HNE solution to the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Immediately measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every 1-2 minutes) for 10-60 minutes at a constant temperature (e.g., 37°C).[16]
-
Calculate the rate of the reaction (change in fluorescence per unit time). This rate is proportional to the enzyme activity.[6]
Protocol 2: Correction for the Inner Filter Effect using Absorbance Measurements
This protocol describes how to generate a correction curve to account for the inner filter effect.[9]
Materials:
-
Free AMC (7-amino-4-methylcoumarin)
-
Assay Buffer
-
Spectrophotometer (for absorbance measurements)
-
Fluorometer
Procedure:
-
Prepare a Fluorophore Standard: Create a stock solution of free AMC in your assay buffer.
-
Measure Baseline Fluorescence: Measure the fluorescence of the AMC solution at the appropriate excitation and emission wavelengths. This is your F0 (fluorescence at zero absorbance from an added chromophore).
-
Titrate with a Chromophore: Add small, precise aliquots of a non-fluorescent chromophore that absorbs in the same region as your assay components to the AMC solution.
-
Measure Fluorescence and Absorbance: After each addition, measure the fluorescence (Fi) and the absorbance at the excitation (Aex) and emission (Aem) wavelengths.
-
Generate a Correction Curve: Plot the ratio F0 / Fi against the total absorbance (Atotal = Aex + Aem). This is your correction curve.
-
Apply the Correction: For your experimental samples, measure their absorbance (Aex_sample and Aem_sample). Calculate the total absorbance and find the corresponding F0 / Fi value (the correction factor) from your curve. Multiply your observed fluorescence by this factor to obtain the corrected fluorescence.
Data Presentation
Table 1: Approximate Error in Fluorescence Intensity due to Inner Filter Effect
| Absorbance | Approximate Error |
| 0.02 | ~5% |
| 0.05 | ~12% |
| 0.1 | ~25% |
| 0.2 | ~58% |
| 0.5 | ~216% |
Data adapted from literature, highlighting the importance of correction at higher absorbance values.
Visualizations
Caption: Troubleshooting workflow for quenching effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. static.horiba.com [static.horiba.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Non-enzymatic hydrolysis of Suc-Ala-Ala-Pro-Val-AMC
Welcome to the technical support center for the fluorogenic peptide substrate, Suc-Ala-Ala-Pro-Val-AMC. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the non-enzymatic hydrolysis of this substrate.
Troubleshooting Guide & FAQs
This section provides solutions to potential problems you may encounter during your experiments.
Question: I am observing a high background fluorescence in my assay, even in the absence of any enzyme. What could be the cause?
Answer: High background fluorescence is often due to the spontaneous, non-enzymatic hydrolysis of the this compound substrate, which releases the fluorophore 7-amino-4-methylcoumarin (AMC). Several factors can contribute to this issue:
-
pH of the Assay Buffer: The amide bond linking the peptide to the AMC fluorophore is susceptible to hydrolysis at non-neutral pH. Hydrolysis is accelerated at both acidic (pH < 6) and alkaline (pH > 8) conditions.[1][2][3][4]
-
Temperature: Higher incubation temperatures can increase the rate of spontaneous hydrolysis.[5][6]
-
Improper Storage: Incorrect storage of the lyophilized powder or stock solutions can lead to degradation of the substrate over time.[7][8][9]
-
Contaminated Reagents: The presence of contaminating proteases in your buffer or other reagents can lead to enzymatic cleavage of the substrate.
Question: How can I minimize non-enzymatic hydrolysis of the substrate?
Answer: To minimize spontaneous hydrolysis and reduce background fluorescence, consider the following:
-
Optimize pH: Whenever possible, perform your assays at a neutral pH (6.5-7.5) where the rate of non-enzymatic hydrolysis is lowest.[1][2][3]
-
Control Temperature: Use the lowest practical temperature for your assay. If you must use higher temperatures, be aware that the rate of spontaneous hydrolysis will increase.
-
Proper Storage:
-
Use Freshly Prepared Buffers: Prepare your assay buffers fresh using high-purity water and reagents to avoid microbial or protease contamination.
-
Include a "Substrate Only" Control: Always run a control containing only the substrate in your assay buffer to measure the rate of non-enzymatic hydrolysis under your specific experimental conditions. This background rate can then be subtracted from your enzyme-catalyzed reaction rates.
Question: My substrate solution appears cloudy. Is it still usable?
Answer: A cloudy solution may indicate that the peptide has precipitated out of solution or that it has degraded. Do not use a cloudy solution. Ensure you are dissolving the peptide in the recommended solvent (e.g., DMSO or DMF) at the appropriate concentration before diluting it into your aqueous assay buffer. Peptides have limited solubility in aqueous solutions, and introducing the concentrated stock into the buffer too quickly or at too high a concentration can cause precipitation.
Question: For how long is the reconstituted substrate stable?
Answer: The stability of the reconstituted substrate in solution is limited.[8] For optimal performance, it is recommended to prepare fresh dilutions of the substrate from a frozen stock solution for each experiment. Avoid storing the substrate in aqueous buffers for extended periods. If you must store a solution, it should be for a short duration at 4°C, protected from light. For longer-term storage, aliquots of the stock solution in an anhydrous solvent should be stored at -80°C.
Data Presentation
| Factor | Effect on Non-Enzymatic Hydrolysis Rate | Recommendations for Minimizing Hydrolysis |
| pH | Increased at acidic (<6) and alkaline (>8) pH.[1][2][3][4] | Maintain assay buffer pH between 6.5 and 7.5. |
| Temperature | Increases with higher temperatures.[5][6] | Use the lowest feasible temperature for the assay. |
| Storage (Lyophilized) | Degradation can occur with exposure to moisture and light.[7][9] | Store at -20°C or colder in a sealed container with a desiccant, protected from light. |
| Storage (Solution) | Limited stability; susceptible to hydrolysis and microbial growth.[8] | Prepare fresh from frozen stock. Store aliquots in anhydrous solvent at -80°C. |
| Buffer Composition | Presence of nucleophiles may increase hydrolysis. | Use high-purity, non-reactive buffer components. |
Experimental Protocols
Protocol for Determining the Rate of Non-Enzymatic Hydrolysis
This protocol allows you to quantify the rate of spontaneous substrate hydrolysis under your specific experimental conditions.
-
Reagent Preparation:
-
Prepare your standard assay buffer at the desired pH.
-
Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening.
-
Prepare a concentrated stock solution of the substrate in anhydrous DMSO (e.g., 10 mM).
-
-
Assay Setup:
-
In a microplate reader, add your assay buffer to a set of wells.
-
Add the this compound stock solution to each well to achieve the final desired concentration for your enzyme assay.
-
Include a "buffer only" blank (no substrate).
-
-
Data Acquisition:
-
Incubate the plate at your intended assay temperature.
-
Measure the fluorescence at regular time intervals (e.g., every 5 minutes for 1-2 hours) using an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "buffer only" blank from the fluorescence readings of the wells containing the substrate.
-
Plot the background-corrected fluorescence intensity against time.
-
The slope of this line represents the rate of non-enzymatic hydrolysis in relative fluorescence units (RFU) per unit of time. This rate can be subtracted from the rates obtained in your enzymatic reactions.
-
Mandatory Visualization
Caption: Non-enzymatic hydrolysis of this compound.
Caption: Workflow for determining the rate of non-enzymatic hydrolysis.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. NIBSC - Peptide Storage [nibsc.org]
Technical Support Center: Troubleshooting Suc-Ala-Ala-Pro-Val-AMC Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when using the fluorogenic substrate Suc-Ala-Ala-Pro-Val-AMC for protease activity assays, particularly for neutrophil elastase.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This assay is a fluorometric method to measure the activity of proteases like neutrophil elastase. The substrate, this compound, contains a peptide sequence specifically recognized and cleaved by the target enzyme. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1][2]
Q2: What are the recommended controls for this assay?
A2: To ensure the validity of your results, it is crucial to include the following controls:
-
Positive Control: A known active enzyme (e.g., purified human neutrophil elastase) to confirm the assay is working correctly.
-
Negative Control (No Enzyme): This control, containing all assay components except the enzyme, helps to quantify the background signal from spontaneous substrate degradation or other sources.[3]
-
Inhibitor Control: A specific inhibitor of the target protease can be used to confirm that the measured activity is indeed from the enzyme of interest.
-
Vehicle Control: If screening compounds dissolved in a solvent (e.g., DMSO), a control with the solvent alone should be included to assess its effect on the assay.
Q3: How should I prepare and store the this compound substrate?
A3: Proper preparation and storage are critical for consistent results. The substrate is typically dissolved in a solvent like DMSO to create a stock solution.[3][4] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or below, protected from light, to avoid repeated freeze-thaw cycles.[3][5][6] Stock solutions are generally stable for several months under these conditions. Always prepare fresh dilutions of the substrate in assay buffer for each experiment.[7]
Troubleshooting Guides
Issue 1: High Background Fluorescence
Question: My blank and negative control wells show high fluorescence. What are the potential causes and solutions?
Answer: High background fluorescence can obscure the true signal from enzymatic activity, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store aliquots at -20°C or below, protected from light. Run a "substrate only" control to measure the rate of spontaneous AMC release.[3][7] |
| Contaminated Reagents | Use high-purity, sterile reagents and water. Filter-sterilize buffers if necessary.[7][8] |
| Autofluorescence from Test Compounds or Samples | Run a control containing the test compound/sample and buffer but without the substrate to measure intrinsic fluorescence. If a compound is fluorescent, its signal may need to be subtracted, or a different assay format considered.[7] |
| Incorrect Plate Type | Use black, non-binding microplates to minimize background fluorescence and light scatter.[8] |
Issue 2: Low or No Signal
Question: I am not observing an increase in fluorescence in my experimental wells. What could be the issue?
Answer: A lack of signal suggests a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a fresh aliquot or a known positive control substrate.[3][8] |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and ionic strength of the assay buffer are optimal for your specific enzyme. For human neutrophil elastase, a pH between 7.5 and 8.5 is often optimal.[3][4][7] |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).[5] |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain any known or unintentional inhibitors of your enzyme.[3] |
Issue 3: Inconsistent Results/High Variability
Question: My replicate wells show high variability. What are the common causes?
Answer: Inconsistent results can often be traced back to procedural inconsistencies.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use a multi-channel pipette for adding reagents to multiple wells to improve consistency.[8] |
| Inadequate Mixing | Ensure thorough mixing of reagents in the wells after addition, but avoid introducing bubbles.[8] |
| Temperature Gradients | Ensure the entire microplate is at a uniform and stable temperature during the kinetic read.[8] |
| Sample Buffer Incompatibility | If possible, dilute your samples in the same assay buffer used for the other reagents.[8] |
Quantitative Data
The following table summarizes the IC50 values for known human neutrophil elastase (HNE) inhibitors obtained using the this compound assay.
| Compound | IC50 (nM) |
| Sivelestat | 43 ± 5 |
| D4L-1 | 21 ± 2 |
| D4L-2 | 35 ± 3 |
| BAY 85-8501 | 0.5 - 1.3 |
| Data presented here is for comparative purposes and may vary depending on specific assay conditions.[1] |
Experimental Protocols
Protocol for Assessing Substrate Stability
-
Prepare a working solution of this compound in the assay buffer at the final concentration used in your experiments.
-
Dispense the substrate solution into multiple wells of a black 96-well plate.
-
Incubate the plate at the same temperature as your assay.
-
Measure the fluorescence at regular intervals (e.g., every 15 minutes) for the duration of your typical assay.
-
A significant increase in fluorescence over time in the absence of enzyme indicates substrate instability.
Protocol for Validating Enzyme Activity
-
Prepare a fresh dilution of your enzyme stock.
-
Use a known, reliable positive control substrate for your enzyme if available, alongside this compound.
-
Set up a reaction with a known concentration of a specific inhibitor for your enzyme.
-
Run the assay according to your standard protocol.
-
A lack of signal with the positive control substrate suggests a problem with the enzyme itself. A significant reduction in signal in the presence of the inhibitor confirms the specificity of the enzyme activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Alternatives for Elastase Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases, accurate measurement of neutrophil elastase activity is paramount. The tetrapeptide substrate Suc-Ala-Ala-Pro-Val-AMC has long been a staple in elastase research. However, a variety of alternative substrates now offer enhanced sensitivity, specificity, and compatibility with different experimental setups. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal assay for your research needs.
At a Glance: Key Performance Metrics of Elastase Substrates
The choice of substrate significantly impacts the sensitivity and kinetic parameters of an elastase assay. Below is a summary of commonly used chromogenic and fluorogenic substrates for human neutrophil elastase (HNE). It is important to note that kinetic constants can vary with buffer conditions, pH, and temperature.
| Substrate Class | Substrate Name | Detection Method | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Chromogenic | MeOSuc-Ala-Ala-Pro-Val-pNA | Colorimetric | - | 405-410 | 152 | - | 15,000 - 330,000 |
| Fluorogenic | This compound | Fluorometric | ~380 | ~460 | 362 | - | - |
| MeOSuc-Ala-Ala-Pro-Val-AFC | Fluorometric | ~380 | ~500 | 130 | - | - | |
| Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC | Fluorometric | 325 | 400 | - | - | - | |
| FRET-Based | Abz-APEEIMRRQ-EDDnp | Fluorometric (FRET) | 320 | 420 | - | - | >500x HNE vs PR3 |
| (CFP)-linker-(YFP) | Fluorometric (FRET) | ~430 | ~530 | - | - | ~200x affinity vs. pNA |
Delving Deeper: A Performance Showdown
Chromogenic Substrates: The Workhorse of Routine Assays
Chromogenic substrates, particularly those based on p-nitroanilide (pNA), are a cost-effective and straightforward option for measuring elastase activity. The enzymatic cleavage of MeOSuc-Ala-Ala-Pro-Val-pNA releases the yellow chromophore pNA, which can be easily quantified using a standard spectrophotometer.
Advantages:
-
Cost-effective and widely available.
-
Simple experimental setup requiring a standard absorbance microplate reader.
-
Well-established methodology with a large body of existing literature.
Disadvantages:
-
Lower sensitivity compared to fluorogenic alternatives, making it less suitable for detecting low levels of elastase activity.
-
Potential for interference from colored compounds in biological samples.
Fluorogenic Substrates: A Leap in Sensitivity
Fluorogenic substrates offer a significant increase in sensitivity over their chromogenic counterparts. Upon cleavage by elastase, a fluorophore such as 7-amido-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), or 7-amino-4-carbamoylmethylcoumarin (ACC) is released, resulting in a measurable increase in fluorescence.
Advantages:
-
High sensitivity, enabling the detection of picomolar to nanomolar concentrations of elastase.[1]
-
Wider dynamic range compared to chromogenic assays.
-
ACC-based substrates offer an approximately 2.8-fold higher fluorescence yield than AMC.
Disadvantages:
-
Higher cost of substrates and requirement for a fluorescence microplate reader.
-
Potential for autofluorescence from biological samples, which may require specific controls.
FRET-Based Substrates: The Pinnacle of Specificity and Real-Time Monitoring
Förster Resonance Energy Transfer (FRET) based substrates represent a sophisticated approach to measuring elastase activity. These probes consist of a donor and a quencher fluorophore linked by a peptide sequence specific for elastase. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage of the linker by elastase, the donor and quencher are separated, leading to a detectable increase in fluorescence.
Advantages:
-
High specificity can be engineered by designing unique peptide cleavage sites.[2]
-
Excellent for real-time kinetic measurements in complex biological samples.
-
Can be designed to be highly specific for neutrophil elastase over other proteases like proteinase 3 (PR3).[2]
-
FRET-based biosensors can exhibit significantly higher affinity for the enzyme compared to traditional substrates.
Disadvantages:
-
Generally the most expensive option.
-
Design and synthesis of custom FRET probes can be complex.
-
Requires a fluorescence plate reader capable of FRET measurements.
Visualizing the Process
To better understand the underlying mechanisms of these assays, the following diagrams illustrate the enzymatic cleavage process and the experimental workflow.
Caption: Enzymatic cleavage of a fluorogenic substrate by elastase.
Caption: A generalized workflow for conducting elastase activity assays.
Experimental Protocols
The following are detailed protocols for performing elastase assays using chromogenic, fluorogenic, and FRET-based substrates.
Protocol 1: Chromogenic Assay using MeOSuc-Ala-Ala-Pro-Val-pNA
Materials:
-
Human Neutrophil Elastase (HNE)
-
MeOSuc-Ala-Ala-Pro-Val-pNA substrate
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of MeOSuc-Ala-Ala-Pro-Val-pNA in DMSO.
-
Enzyme Preparation: Prepare a stock solution of HNE in assay buffer. The final concentration in the assay should be optimized, but a starting concentration of 10-50 nM is recommended.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of HNE solution to the sample wells. For blank wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 25 µL of the MeOSuc-Ala-Ala-Pro-Val-pNA working solution (diluted from the stock in assay buffer to the desired final concentration, typically 100-200 µM) to all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis: Determine the rate of reaction (V₀) from the linear portion of the absorbance versus time plot. The concentration of pNA released can be calculated using the Beer-Lambert law (extinction coefficient for pNA is 8800 M⁻¹cm⁻¹).
Protocol 2: Fluorogenic Assay using a MeOthis compound
Materials:
-
Human Neutrophil Elastase (HNE)
-
MeOthis compound substrate
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of MeOthis compound in DMSO.
-
Enzyme Preparation: Prepare a stock solution of HNE in assay buffer. A final concentration of 1-10 nM is a good starting point.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of HNE solution to the sample wells. For blank wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 25 µL of the MeOthis compound working solution (diluted from the stock in assay buffer to the desired final concentration, typically 10-100 µM) to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence (Ex/Em = 380/460 nm) every minute for 15-30 minutes.
-
Data Analysis: Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot. A standard curve of free AMC can be used to convert the fluorescence units to molar concentrations.
Protocol 3: FRET-Based Assay using an Abz/EDDnp Substrate
Materials:
-
Human Neutrophil Elastase (HNE)
-
FRET substrate (e.g., Abz-APEEIMRRQ-EDDnp)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 0.01% Tween-20
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of the FRET substrate in DMSO.
-
Enzyme Preparation: Prepare a stock solution of HNE in assay buffer. A final concentration of 0.5-5 nM is recommended.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of HNE solution to the sample wells. For blank wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 25 µL of the FRET substrate working solution (diluted from the stock in assay buffer to the desired final concentration, typically 1-10 µM) to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence (Ex/Em = 320/420 nm) every minute for 15-30 minutes.
-
Data Analysis: Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot. The rate of substrate cleavage is directly proportional to the increase in fluorescence.
Conclusion: Selecting the Right Tool for the Job
The choice of substrate for an elastase assay is a critical decision that should be guided by the specific requirements of the experiment.
-
For routine assays where cost is a primary consideration and high sensitivity is not essential, chromogenic substrates like MeOSuc-Ala-Ala-Pro-Val-pNA remain a reliable and practical choice.
-
When detecting low concentrations of elastase or performing high-throughput screening of inhibitors, the superior sensitivity of fluorogenic substrates such as those based on AMC, AFC, or ACC is a clear advantage.
-
For researchers investigating the specificity of elastase or requiring real-time kinetic data in complex biological milieu, FRET-based substrates offer unparalleled specificity and performance.
By carefully considering the advantages and limitations of each substrate type and following optimized experimental protocols, researchers can ensure the generation of accurate and reproducible data in their pursuit of understanding and targeting neutrophil elastase in health and disease.
References
Validating Novel Elastase Inhibitors: A Comparative Guide Using Suc-Ala-Ala-Pro-Val-AMC
For researchers, scientists, and drug development professionals, the robust validation of new therapeutic agents is paramount. This guide provides a comprehensive framework for the validation of a new elastase inhibitor, utilizing the fluorogenic substrate N-Succinyl-Ala-Ala-Pro-Val-7-Amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). We present a detailed experimental protocol, comparative data against established inhibitors, and visualizations to clarify the underlying mechanisms and workflows.
Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in the inflammatory response. However, its dysregulation is implicated in a variety of chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] The development of potent and specific HNE inhibitors is therefore a significant therapeutic strategy.[1]
Principle of the Assay
The validation assay hinges on the enzymatic cleavage of the this compound substrate by HNE. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon cleavage by elastase, the fluorescent AMC moiety is released, leading to a measurable increase in fluorescence.[1] The rate of this increase is directly proportional to the elastase activity. A potential inhibitor will diminish the rate of substrate cleavage, resulting in a reduced fluorescence signal.[1] The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][2]
Comparative Inhibitor Data
The efficacy of a novel inhibitor is best understood in the context of existing compounds. The following table summarizes the in vitro inhibitory activity of several known HNE inhibitors, providing a benchmark for performance.
| Inhibitor | Type of Inhibition | IC50 (Human NE) | Ki (Human NE) |
| New Inhibitor (Hypothetical) | TBD | TBD | TBD |
| Sivelestat (ONO-5046) | Competitive | 44 nM[3][4][5] | 200 nM[4][5] |
| Alvelestat (AZD9668) | Reversible, Competitive | 12 nM[5] | Not Reported |
| GW-311616 | Selective | 22 nM[3] | 0.31 nM[3] |
| SSR 69071 | High Affinity | 3.9 nM[3] | Not Reported |
| BAY-85-8501 | Selective, Reversible | 65 pM[3] | Not Reported |
| AE-3763 | Peptide-based | 29 nM[3] | Not Reported |
| ZD-0892 | Selective | 6.7 nM (human) | Not Reported |
| Lodelaben | - | 0.5 µM | 1.5 µM |
| ICI 200,880 | Competitive | - | 0.5 nM[6] |
Experimental Protocol: HNE Inhibition Assay
This protocol outlines the key steps for determining the IC50 value of a new elastase inhibitor.
Materials and Reagents:
-
Human Neutrophil Elastase (HNE), purified[1]
-
This compound (Fluorogenic Substrate)[1]
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5 or 25 mM TRIS, 250 mM NaCl, pH 7.5)[7]
-
Dimethyl Sulfoxide (DMSO) for compound dissolution
-
96-well black microplate[7]
-
Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)[7][8]
-
Test Inhibitor and Reference Inhibitor (e.g., Sivelestat)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.[7]
-
Dilute the HNE and substrate to their final working concentrations in the assay buffer.
-
Prepare a serial dilution of the new inhibitor and a known reference inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to all wells.
-
Add the diluted new inhibitor or reference inhibitor to the respective wells.
-
Include control wells:
-
Enzyme Control: HNE without any inhibitor.
-
No Enzyme Control: Substrate and buffer only (for background fluorescence).
-
-
-
Enzyme Addition and Incubation:
-
Add the diluted HNE solution to all wells except the "No Enzyme Control" wells.
-
Incubate the plate for a set period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[8]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes).[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per unit time) for each well.
-
Subtract the background fluorescence from the "No Enzyme Control" wells.
-
Normalize the data to the "Enzyme Control" wells (representing 100% activity).
-
Plot the percentage of HNE activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for determining the IC50 of a new elastase inhibitor.
Mechanism of Elastase Inhibition
The interaction between HNE and its inhibitors is a critical aspect of their function. The following diagram illustrates the general signaling pathway and the point of inhibition.
Caption: Mechanism of HNE inhibition in the this compound assay.
Objective Comparison and Considerations
When evaluating a new elastase inhibitor, its IC50 value should be compared to those of established compounds like Sivelestat and Alvelestat. A lower IC50 value generally indicates higher potency.[5] However, potency is not the sole determinant of a drug's potential. Other crucial factors to consider during development include:
-
Selectivity: The inhibitor should be highly selective for HNE over other proteases to minimize off-target effects.[4][5]
-
Mechanism of Inhibition: Understanding whether the inhibition is reversible, irreversible, competitive, or non-competitive is vital for predicting its pharmacological behavior.[5]
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound will determine its in vivo efficacy and dosing regimen.
-
In Vivo Efficacy: Promising in vitro results must be validated in relevant animal models of inflammatory diseases.
This guide provides a foundational framework for the initial validation and comparison of a novel elastase inhibitor. Rigorous adherence to these protocols and a multifaceted evaluation of the compound's properties are essential for advancing promising candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biologic characterization of ICI 200,880 and ICI 200,355, novel inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Specificity of Suc-Ala-Ala-Pro-Val-AMC: A Comparative Guide to Protease Cross-Reactivity
For researchers, scientists, and drug development professionals, the fluorogenic peptide substrate Suc-Ala-Ala-Pro-Val-AMC is a cornerstone for the sensitive detection of elastase activity. Its utility, however, is intrinsically linked to its specificity. This guide provides a comprehensive comparison of the substrate's cross-reactivity with various proteases, supported by quantitative data and detailed experimental protocols to ensure precise and reliable results in your research.
The tetrapeptide sequence, Succinyl-Alanine-Alanine-Proline-Valine, is designed to mimic the natural cleavage sites of elastases, a family of serine proteases. Cleavage of the amide bond between Valine and the 7-amino-4-methylcoumarin (AMC) group by a protease results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. While highly sensitive for its primary targets, understanding its interaction with other proteases is critical to avoid misinterpretation of data, especially when working with complex biological samples.
Quantitative Comparison of Protease Activity
The specificity of this compound is demonstrated by the kinetic parameters of its hydrolysis by various proteases. The catalytic efficiency (kcat/Km) is a key metric for comparing substrate specificity, where a higher value indicates more efficient cleavage.
| Enzyme Family | Protease | Abbreviation | Substrate | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Serine Protease (Elastase Family) | Human Neutrophil Elastase | HNE | MeOthis compound | 362[1] | - | Km value indicates affinity. |
| Human Neutrophil Elastase | HNE | CNC-(O-C(O)Gly-NHC(O))succinyl-Ala-Pro-Ala-AMC | - | 33,500[2] | Similar peptide sequence. | |
| Porcine Pancreatic Elastase | PPE | MeOSuc-Ala-Ala-Pro-Val-pNA | 92[3] | 270,000[3] | pNA substrate, provides relative efficiency. | |
| Human Neutrophil Elastase | HNE | MeOSuc-Ala-Ala-Pro-Val-pNA | 170[3] | 50,000[3] | pNA substrate, provides relative efficiency. | |
| Serine Protease (Chymotrypsin-like) | Cathepsin G | - | MeOthis compound | - | Not Hydrolyzed[4] | Demonstrates high specificity against Cathepsin G. |
| Serine Protease | Myeloblastin (Proteinase 3) | PR3 | MeOthis compound | - | Cleaved[5] | Qualitative data indicates susceptibility to cleavage. |
Note: Data for the identical this compound substrate across a wide range of proteases is limited. Data from the closely related methoxy-succinyl (MeOSuc) derivative and the p-nitroanilide (pNA) chromogenic variant are included to provide a broader comparative context. The P1 residue (Valine) is a primary determinant of elastase specificity. For instance, the related substrate Suc-Ala-Ala-Pro-Phe-AMC, with Phenylalanine at the P1 position, is a known substrate for chymotrypsin and Cathepsin G[6][7][8].
Experimental Protocols
To ensure accurate and reproducible assessment of protease activity and cross-reactivity using this compound, the following detailed experimental protocol for a fluorometric enzyme activity assay is provided.
Materials:
-
This compound (or MeOthis compound)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 500 mM NaCl and 0.05% v/v surfactant)
-
Purified proteases (e.g., Human Neutrophil Elastase, Porcine Pancreatic Elastase, Cathepsin G, Chymotrypsin, Trypsin)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution with Assay Buffer to the desired final concentrations (e.g., a 2X working solution). A range of substrate concentrations is recommended for determining kinetic parameters.
-
-
Enzyme Preparation:
-
Reconstitute and dilute purified proteases in cold Assay Buffer to the desired concentrations immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Equilibrate the 96-well plate, Assay Buffer, and enzyme solutions to the desired reaction temperature (e.g., 25°C or 37°C).
-
To each well, add 50 µL of the appropriate enzyme dilution.
-
Include control wells:
-
No-enzyme control: 50 µL of Assay Buffer instead of the enzyme solution.
-
Inhibitor control (optional): Pre-incubate the enzyme with a known inhibitor before adding the substrate.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate working solution to each well, bringing the total volume to 100 µL.
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity (in relative fluorescence units, RFU) every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity (RFU) versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
To convert the rate to molar concentration of product formed per minute, a standard curve of free AMC should be generated.
-
For cross-reactivity analysis, compare the reaction velocities of the target protease (e.g., neutrophil elastase) with those of other proteases under identical assay conditions.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can be calculated if the active enzyme concentration is known.
-
Visualizing the Workflow and Specificity
To further clarify the experimental process and the substrate's specificity, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Bachem Suc-Ala-Ala-Pro-Phe-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
A Comparative Guide to Fluorogenic Elastase Substrates for Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic comparison of commonly used fluorogenic substrates for elastase, a key serine protease implicated in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and respiratory diseases. The selection of an appropriate substrate is critical for accurate and reproducible kinetic analysis of elastase activity and for the screening of potential inhibitors. This document presents supporting experimental data, detailed experimental protocols, and visualizations to aid in your research and development endeavors.
Kinetic Performance of Fluorogenic Elastase Substrates
The efficiency of an enzyme substrate is determined by its kinetic parameters, primarily the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_). A lower K_m_ value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat_ value signifies a faster turnover rate. The ratio k_cat_/K_m_ is a measure of the catalytic efficiency of the enzyme.
The following table summarizes the kinetic parameters of several fluorogenic and a widely used chromogenic substrate for both porcine pancreatic elastase (PPE) and human leukocyte elastase (HLE). The data is sourced from a comparative study by Castillo et al. (1979), ensuring consistent experimental conditions for a direct and objective comparison.
| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Excitation (nm) | Emission (nm) |
| MeOSuc-Ala-Ala-Pro-Val-AMC | Porcine Pancreatic Elastase | 1600 | 51 | 31,900 | ~380 | ~460 |
| Human Leukocyte Elastase | 140 | 16.8 | 120,000 | ~380 | ~460 | |
| MeOSuc-Ala-Ala-Pro-Val-pNA | Porcine Pancreatic Elastase | 800 | 25 | 31,300 | N/A (Chromogenic) | N/A (Chromogenic) |
| Human Leukocyte Elastase | 2000 | 25 | 12,500 | N/A (Chromogenic) | N/A (Chromogenic) | |
| Elastase Substrate V, Fluorogenic | Human Leukocyte Elastase | 140[1] | - | 120,000[1] | ~380[1] | ~460[1] |
| Cell-permeable Substrate | Porcine Pancreatic Elastase | 0.8 | - | - | - | - |
Data for MeOthis compound and MeOSuc-Ala-Ala-Pro-Val-pNA are from Castillo, M.J., et al. (1979). Anal. Biochem. 99, 53-64. Data for Elastase Substrate V, Fluorogenic is from product information and aligns with the data for MeOthis compound, suggesting it is the same or a very similar compound. The k_cat_ for Elastase Substrate V and the k_cat_ and k_cat_/K_m_ for the cell-permeable substrate were not available in the reviewed literature.
Signaling Pathway of Neutrophil Elastase in Airway Epithelial Cells
Neutrophil elastase (NE) plays a significant role in the inflammatory response in the airways. One of its key functions is the upregulation of MUC1, a transmembrane mucin with anti-inflammatory properties. The following diagram illustrates the signaling cascade initiated by NE, leading to the transcription of the MUC1 gene.
Caption: Neutrophil Elastase (NE) signaling pathway leading to MUC1 gene transcription in airway epithelial cells.
Experimental Protocols
Determination of Kinetic Parameters (K_m_ and k_cat_)
This protocol outlines a general method for determining the kinetic parameters of elastase with a fluorogenic substrate using a fluorescence microplate reader.
Materials:
-
Purified elastase (e.g., human leukocyte elastase or porcine pancreatic elastase)
-
Fluorogenic elastase substrate (e.g., MeOthis compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.01% Tween-20
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Create a series of dilutions of the substrate in the Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected K_m_).
-
Enzyme Preparation: Prepare a stock solution of elastase in Assay Buffer. The final enzyme concentration in the assay should be in the low nanomolar range and should be optimized to ensure a linear reaction rate for at least 10-15 minutes.
-
Assay Setup:
-
Add 50 µL of each substrate dilution to the wells of the 96-well microplate.
-
Include wells with Assay Buffer and no substrate as a blank.
-
Include wells with substrate and no enzyme as a negative control.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
-
Kinetic Measurement: Immediately place the microplate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes) at the optimal excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings.
-
Convert the fluorescence units to the concentration of the released fluorophore using a standard curve of the free fluorophore.
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_.
-
Calculate the k_cat_ value using the equation: k_cat_ = V_max_ / [E], where [E] is the final enzyme concentration.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a fluorogenic elastase kinetic assay.
Caption: Generalized experimental workflow for determining elastase kinetic parameters using a fluorogenic substrate.
Conclusion
The choice of a fluorogenic substrate for elastase kinetic assays has a significant impact on the sensitivity and accuracy of the results. As demonstrated by the comparative data, MeOthis compound is a highly efficient substrate for human leukocyte elastase, exhibiting a much higher catalytic efficiency (k_cat_/K_m_) compared to its chromogenic counterpart. For researchers focused on porcine pancreatic elastase, the chromogenic substrate may offer a comparable, albeit less sensitive, alternative. The development of novel substrates, such as cell-permeable and FRET-based probes, continues to expand the toolkit for studying elastase activity in various biological contexts. The provided protocols and diagrams serve as a foundation for designing and executing robust and reliable kinetic experiments.
References
A Comparative Guide to Suc-Ala-Ala-Pro-Val-AMC Based Assays for Neutrophil Elastase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely used fluorogenic substrate, N-Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), for the measurement of neutrophil elastase (NE) activity. We will objectively evaluate its performance against alternative methods, supported by available experimental data, and provide detailed protocols to assist in selecting the most suitable assay for your research needs.
Neutrophil elastase is a key serine protease involved in host defense and inflammatory responses. Dysregulated NE activity is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury. Therefore, accurate and reproducible measurement of NE activity is crucial for both basic research and the development of therapeutic inhibitors.
Comparison of Neutrophil Elastase Activity Assays
The choice of an appropriate assay for measuring NE activity depends on several factors, including the required sensitivity, specificity, sample matrix, and throughput. Below is a comparison of the key performance characteristics of three common assay types: fluorogenic, chromogenic, and immunoassay-based methods.
Table 1: Quantitative Comparison of Neutrophil Elastase Assays
| Parameter | Fluorogenic Assay (this compound) | Chromogenic Assay (MeOSuc-Ala-Ala-Pro-Val-pNA) | Immunoassay (ProteaseTag™ Active NE) |
| Principle | Enzymatic cleavage releases a fluorescent product (AMC). | Enzymatic cleavage releases a colored product (p-nitroaniline). | Specific capture of active enzyme followed by immunodetection.[1] |
| Detection Method | Fluorometric (Ex/Em ~360-380/440-460 nm) | Colorimetric (Absorbance at 405-410 nm)[2] | Colorimetric (Absorbance at 450 nm)[2] |
| Sensitivity | High, can detect as low as 11 pM of human leukocyte elastase. | Moderate, generally in the nanomolar range.[2] | High, with a limit of detection of 7.2 ng/mL.[1][2] |
| Intra-Assay CV (%) | Data not readily available; generally considered to have low variability. | Data not readily available; variability can be influenced by pipetting accuracy.[3] | <10%[1] |
| Inter-Assay CV (%) | Data not readily available. | Data not readily available. | <10%[1] |
| Z'-Factor | Suitable for HTS, but specific values are not consistently reported. | Suitable for HTS, but specific values are not consistently reported. | Data not readily available. |
| Specificity | Can be cleaved by other proteases with similar substrate preference. | Can be cleaved by other proteases like Proteinase 3.[3] | High, specific for active neutrophil elastase.[1] |
| Sample Throughput | High, easily adaptable to 96- and 384-well formats. | High, easily adaptable to 96- and 384-well formats. | Moderate to High, ELISA-based format. |
| Cost | Moderate | Low | High |
Visualizing the Methodologies
To better understand the principles behind these assays, the following diagrams illustrate their core workflows.
References
Bridging the Gap: Correlating In Vitro Elastase Activity Assays with In Vivo Findings
For Researchers, Scientists, and Drug Development Professionals
The proteolytic enzyme neutrophil elastase (NE) is a critical mediator of innate immunity, but its dysregulation is implicated in a host of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis, and Acute Respiratory Distress Syndrome (ARDS). Consequently, the accurate measurement of NE activity is paramount for both basic research and the development of novel therapeutics. The fluorogenic substrate, Succinyl-Ala-Ala-Pro-Val-7-Amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), is a widely utilized tool for the in vitro quantification of NE activity. This guide provides a comprehensive comparison of results obtained using this substrate with findings from in vivo studies, offering supporting experimental data and detailed protocols to facilitate the translation of preclinical research.
Data Presentation: A Comparative Analysis
A direct quantitative comparison of NE activity between in vitro assays and in vivo models is often expressed in terms of relative changes or correlations rather than absolute values due to the inherent differences in the sample matrix and complexity. However, data from studies employing animal models of lung injury demonstrate a strong positive correlation between NE activity measured in biological samples ex vivo using substrates like this compound and non-invasive in vivo imaging of NE activity.
| Parameter | In Vitro/Ex Vivo (this compound based assay) | In Vivo (Near-Infrared Imaging) | Correlation |
| Neutrophil Elastase Activity | Increased fluorescence intensity in BAL fluid and lung homogenates from LPS-treated mice.[1] | Significantly higher fluorescent signal in the lungs of mice with induced acute lung injury.[1] | Strong positive correlation observed between the two methods.[1] |
| Effect of NE Inhibitor (Sivelestat) | Inhibition of fluorescence signal in a dose-dependent manner. | Significant reduction in lung fluorescence signal.[1] | Consistent inhibitory effects observed across both platforms.[1] |
| Quantitative Readout | Relative fluorescence units (RFU) or concentration (ng/mL or µM) calibrated against a standard. | Mean concentration of fluorescence (nM) in a region of interest. | Fold-change increases in NE activity in diseased vs. control groups are comparable. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are protocols for a standard in vitro NE activity assay using this compound and a widely used in vivo model of acute lung injury.
In Vitro Neutrophil Elastase Activity Assay
This protocol is adapted from established methods for measuring NE activity in biological samples.[1]
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Purified human neutrophil elastase (for standard curve)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Biological samples (e.g., bronchoalveolar lavage fluid (BALF), cell lysates, tissue homogenates)
Procedure:
-
Prepare a standard curve:
-
Prepare a stock solution of purified human neutrophil elastase in assay buffer.
-
Perform serial dilutions to generate a standard curve (e.g., 0-100 ng/mL).
-
-
Sample Preparation:
-
Centrifuge BALF to pellet cells and collect the supernatant.
-
Prepare lung tissue homogenates in a suitable lysis buffer and centrifuge to clarify.
-
-
Assay Reaction:
-
Add 50 µL of standard or sample to the wells of the 96-well plate in duplicate or triplicate.
-
Prepare a substrate solution of this compound in assay buffer (final concentration typically 100-200 µM).
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the kinetic curve) or the endpoint fluorescence for each well.
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
Determine the NE activity in the samples by interpolating from the standard curve.
-
In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This protocol describes a common method to induce acute lung inflammation in mice, leading to neutrophil influx and elastase release.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the laboratory environment.
-
Anesthetize the mouse using a suitable anesthetic agent.
-
-
LPS Administration:
-
Administer LPS via intratracheal or intranasal instillation. A typical dose is 1-5 mg/kg body weight in a volume of 20-50 µL of sterile saline.
-
-
Monitoring:
-
Monitor the animals for signs of respiratory distress and other clinical symptoms.
-
-
Sample Collection (typically 4-24 hours post-LPS):
-
Euthanize the mouse via an approved method.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline or PBS into the lungs via a tracheal cannula.
-
Collect lung tissue for homogenization and analysis.
-
-
Ex Vivo Analysis:
-
Process the collected BAL fluid and lung tissue as described in the in vitro assay protocol to measure NE activity.
-
Alternative In Vivo Methods for Measuring Neutrophil Elastase Activity
While the correlation between ex vivo assays and in vivo imaging is strong, several other techniques can be employed to assess NE activity in vivo, each with its own advantages and limitations.
| Method | Principle | Advantages | Limitations |
| Near-Infrared (NIR) Fluorescence Imaging | Administration of a NIR probe that becomes fluorescent upon cleavage by NE. | Non-invasive, real-time imaging, good tissue penetration. | Limited spatial resolution, potential for probe non-specificity. |
| Positron Emission Tomography (PET) Imaging | Use of a radiolabeled NE inhibitor that binds to active NE, allowing for detection by PET scan. | High sensitivity, quantitative, and translatable to clinical studies. | Requires a cyclotron for radiotracer production, exposure to ionizing radiation. |
| Bioluminescence Imaging | Genetically engineered models expressing a luciferase reporter linked to an NE-cleavable substrate. | High sensitivity, low background signal. | Requires genetic modification of animals, limited to preclinical models. |
| Magnetic Resonance Imaging (MRI) | Use of NE-sensitive contrast agents that change their magnetic properties upon cleavage. | High spatial resolution, no ionizing radiation. | Lower sensitivity compared to nuclear imaging techniques. |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the signaling cascade leading to neutrophil elastase release in response to LPS-induced lung injury and the subsequent experimental workflow to correlate in vitro and in vivo measurements.
Caption: Workflow for correlating in vivo and in vitro NE activity.
Logical Relationship of Assay Components
This diagram illustrates the principle of the fluorogenic assay using this compound.
Caption: Fluorogenic detection of Neutrophil Elastase activity.
References
A Researcher's Guide to the Fluorogenic Elastase Substrate: Suc-Ala-Ala-Pro-Val-AMC
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate assessment of elastase activity and the screening of potential inhibitors. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, N-Succinyl-Ala-Ala-Pro-Val-7-Amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), with alternative methods for elastase research.
This guide will delve into the performance characteristics of this compound, presenting supporting experimental data and detailed methodologies for its application. A key focus will be on its utility in high-throughput screening (HTS) for elastase inhibitors, a critical step in the development of therapeutics for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Performance Comparison of Elastase Substrates
The ideal substrate for elastase activity assays should exhibit high specificity and high catalytic efficiency, allowing for sensitive detection of enzyme activity. This compound is a highly specific substrate for Human Neutrophil Elastase (HNE) and, upon cleavage, releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a sensitive and continuous measure of enzyme activity.[1]
Below is a comparative summary of this compound and other common elastase substrates.
| Substrate Name | Type | Detection Method | Key Kinetic Parameters (Human Neutrophil Elastase) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound | Fluorogenic | Fluorometric (Ex: ~380 nm, Em: ~460 nm) | Kₘ: 362 µM[2][3][4] | As low as 11 pM[4][5] | High sensitivity, suitable for HTS | Requires a fluorescence plate reader |
| MeOSuc-Ala-Ala-Pro-Val-pNA | Chromogenic | Colorimetric (Absorbance at 405-410 nm) | kcat/Kₘ: Varies with buffer (e.g., 185,000 M⁻¹s⁻¹ in 0.10 M phosphate buffer)[2] | Generally in the nanomolar range[4] | Cost-effective, well-established, uses standard spectrophotometer | Lower sensitivity compared to fluorogenic substrates |
| Abz-APEEIMRRQ-EDDnp | FRET-based Fluorogenic | Fluorometric | kcat/Kₘ: >500 times greater for HNE than for Proteinase 3[6][7] | Not specified | Highly specific for HNE | May be more expensive, synthesis can be complex |
| Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC | Fluorogenic | Fluorometric | kcat/Kₘ: 4.79 x 10⁷ M⁻¹s⁻¹ | Not specified | Extremely high sensitivity | Not as commercially available as standard substrates |
| Activity-Based Probes (ABPs) | Covalent Label | Fluorescence or other detection methods | N/A (Measures active enzyme concentration) | Probe-dependent | Provides information on localization and in-situ activity | Can be toxic to cells, specificity is probe-dependent |
| Immunoassays (e.g., ProteaseTag™) | Antibody-based | Colorimetric or other | Measuring Range: 15.625 – 1000 ng/mL[2] | 7.2 ng/mL[2] | High specificity for active elastase, suitable for complex biological samples | Measures active enzyme concentration, not kinetic activity |
Experimental Protocols
Protocol 1: Fluorogenic Assay for Neutrophil Elastase Activity using this compound
This protocol outlines a standard method for determining neutrophil elastase activity.
Materials and Reagents:
-
Human Neutrophil Elastase (HNE), purified
-
This compound (Fluorogenic Substrate)
-
Assay Buffer (e.g., 25 mM TRIS, 250 mM NaCl, pH 7.5)[2]
-
Solvent for substrate (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the HNE and the substrate to their final working concentrations in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add the diluted HNE solution to the wells of the 96-well plate.
-
To initiate the reaction, add the substrate solution to the wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. This rate is directly proportional to the enzyme activity.
-
Protocol 2: High-Throughput Screening (HTS) of HNE Inhibitors
This protocol is adapted for screening large compound libraries for potential HNE inhibitors.[1]
Materials and Reagents:
-
Same as Protocol 1
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sivelestat)
Procedure:
-
Compound Plating:
-
Dispense the test compounds and controls (positive and vehicle) into the wells of a 96-well or 384-well plate.
-
-
Enzyme Addition:
-
Add the diluted HNE solution to all wells and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Immediately measure the fluorescence intensity over time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
For "hit" compounds, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀).
-
Signaling Pathways and Experimental Workflows
Neutrophil elastase is not only a degradative enzyme but also a signaling molecule that can influence cellular processes. One such pathway is the NE-induced upregulation of MUC1, a mucin protein implicated in inflammatory airway diseases.
Caption: NE-induced MUC1 gene expression signaling cascade.
The use of this compound is integral to high-throughput screening workflows designed to identify novel elastase inhibitors.
Caption: High-throughput screening workflow for elastase inhibitors.
References
- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Safety Operating Guide
Proper Disposal Procedures for Suc-Ala-Ala-Pro-Val-AMC: A Guide for Laboratory Professionals
For Immediate Reference: Unused Suc-Ala-Ala-Pro-Val-AMC should be disposed of as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Under no circumstances should this material be disposed of down the drain or in regular trash.
This document provides essential safety and logistical information for the proper handling and disposal of this compound (Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine 7-amido-4-methylcoumarin). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Key Chemical and Physical Properties
A summary of the quantitative data for this compound is presented below. This information is critical for understanding the material's characteristics for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₁N₅O₉ | PubChem[1] |
| Molecular Weight | 627.7 g/mol | PubChem[1] |
| Appearance | Crystalline solid | Cayman Chemical[2] |
| Storage Temperature | -20°C | Cayman Chemical[2][3] |
| Stability | ≥ 4 years (at -20°C) | Cayman Chemical[2][3] |
| Solubility | DMSO (~16 mg/ml), DMF (~20 mg/ml) | Cayman Chemical[2] |
| Excitation/Emission | 335-380 nm / 440-460 nm | Cayman Chemical[2] |
Disposal Protocol
As a standard practice, all chemical waste disposal must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline for the disposal of this compound.
It is imperative to consult your institution's specific EHS protocols before proceeding.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Waste Identification: Unused or waste this compound, as well as any materials contaminated with it (e.g., pipette tips, tubes, spill cleanup materials), should be classified as chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect the crystalline solid and any contaminated disposables in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, DMF), it should be collected in a separate, labeled container for flammable or organic solvent waste, according to your institution's guidelines. Do not mix with aqueous or other incompatible waste streams.
-
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Storage of Waste: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a chemical waste storage room, away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety. This material should be considered hazardous until further information is available.[2]
-
Handling: Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[2] Wash hands thoroughly after handling.
-
Storage: Store the crystalline solid at -20°C for long-term stability.[2][3] The product is shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[3]
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment.
References
Personal protective equipment for handling Suc-Ala-Ala-Pro-Val-AMC
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the fluorogenic peptide substrate Suc-Ala-Ala-Pro-Val-AMC.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.[1][2]
| PPE Category | Required Equipment | Specifications & Notes |
| Eye Protection | Chemical Safety Goggles | Must be ANSI Z87.1 certified to protect against dust and potential splashes.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[2][5] Gloves should be inspected before use and disposed of immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[1][2][5] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder, especially in larger quantities, to prevent inhalation.[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] |
| General Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice to prevent skin exposure.[3][6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the chemical integrity of this compound and ensuring personnel safety.
Storage of Lyophilized Powder
-
Long-term storage: Store the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[3][7][8]
-
Hygroscopic nature: Lyophilized peptides are often hygroscopic.[1] To prevent moisture absorption, allow the container to equilibrate to room temperature in a desiccator before opening.[3][8]
Reconstitution and Handling
-
Preparation: Don all required PPE before handling the compound.
-
Ventilation: Handle the compound in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation risk.[1][2]
-
Reconstitution:
-
Carefully open the vial after it has reached room temperature in a desiccator.
-
Dissolve the peptide in a suitable solvent, such as sterile distilled water or DMSO.[4] For biological assays, dissolving in a minimal amount of sterile buffer may be appropriate.
-
Swirl the vial gently to dissolve the peptide; avoid vigorous shaking.[6]
-
-
Storage of Solutions:
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.[1]
-
Liquid Waste: Collect all solutions containing the peptide in a clearly labeled, leak-proof hazardous waste container.[5]
-
Solid Waste: Dispose of all contaminated materials, including pipette tips, vials, and gloves, as solid chemical waste in a designated and clearly labeled container.[1][5]
-
Decontamination:
-
Thoroughly decontaminate reusable glassware and equipment.
-
Rinse with a suitable solvent (e.g., ethanol or acetone) to remove organic residues. This rinsate should be collected as hazardous waste.[1]
-
Follow the solvent rinse with a thorough washing using a laboratory detergent and deionized water.[1]
-
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste, following their specific procedures.[1]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
